VPC 23019
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSUGVVWGNKFE-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VPC 23019
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC 23019 is a pioneering pharmacological tool in the study of sphingosine-1-phosphate (S1P) signaling. As a structural analog of S1P, it exhibits a complex and highly valuable pharmacological profile, acting as a competitive antagonist at S1P1 and S1P3 receptors while concurrently demonstrating agonist activity at S1P4 and S1P5 receptors. This dual functionality allows for the dissection of the multifaceted roles of S1P signaling in a variety of physiological and pathological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is an aryl amide-containing sphingosine-1-phosphate analog.[1] Its primary mechanism of action is centered on its differential activity at various subtypes of the S1P receptor family, a group of G protein-coupled receptors (GPCRs).
-
Antagonism at S1P1 and S1P3 Receptors: this compound competitively binds to the S1P1 and S1P3 receptors, preventing the endogenous ligand S1P from binding and activating these receptors.[1] This antagonistic activity has been shown to inhibit downstream signaling cascades typically associated with S1P1 and S1P3 activation, such as those involved in lymphocyte egress from lymph nodes and certain pro-inflammatory responses.[2]
-
Agonism at S1P4 and S1P5 Receptors: In contrast to its effects on S1P1 and S1P3, this compound acts as an agonist at S1P4 and S1P5 receptors.[1] This means it binds to and activates these receptors, mimicking the effect of S1P and initiating their respective downstream signaling pathways. These pathways are involved in processes such as the modulation of immune cell function and oligodendrocyte biology.[3]
Quantitative Pharmacological Data
The affinity and potency of this compound at the different S1P receptor subtypes have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Receptor | Activity | pKi | Ki (nM) |
| S1P1 | Competitive Antagonist | 7.86 | 13.8 |
| S1P3 | Competitive Antagonist | 5.93 | 1170 |
Table 1: Antagonist Activity of this compound. The pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of an agonist. A higher pKi value indicates a higher binding affinity.
| Receptor | Activity | pEC50 | EC50 (nM) |
| S1P4 | Agonist | 6.58 | 263 |
| S1P5 | Agonist | 7.07 | 85.1 |
Table 2: Agonist Activity of this compound. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathways
The differential activity of this compound across the S1P receptor subtypes leads to the modulation of distinct downstream signaling pathways.
Antagonism of S1P1 and S1P3 Signaling
Antagonism of S1P1 and S1P3 by this compound primarily interferes with Gi and Gq/G12/13 protein-coupled signaling cascades, respectively.
-
S1P1-Gi Pathway: By blocking S1P1, this compound inhibits the Gi-mediated signaling cascade. This prevents the inhibition of adenylyl cyclase, leading to sustained levels of cyclic AMP (cAMP). It also blocks the activation of the PI3K-Akt pathway, which is crucial for cell survival and proliferation, and the Rac-mediated pathway, which is involved in cell migration and cytoskeletal rearrangements. In endothelial cells, S1P1 antagonism can disrupt the formation of stable endothelial barriers.
-
S1P3-Gq/G12/13 Pathway: Antagonism of S1P3 by this compound can inhibit both Gq and G12/13 signaling. Inhibition of the Gq pathway prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers for intracellular calcium mobilization and protein kinase C (PKC) activation. Inhibition of the G12/13 pathway blocks the activation of RhoA, a small GTPase that regulates the actin cytoskeleton, cell shape, and motility.
Agonism of S1P4 and S1P5 Signaling
As an agonist for S1P4 and S1P5, this compound activates their respective downstream signaling pathways, which are primarily coupled to Gi and G12/13 proteins.
-
S1P4-Gi/G12/13 Pathway: Activation of S1P4 by this compound can lead to Gi-mediated inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway. It can also couple to G12/13 to activate RhoA, influencing cytoskeletal dynamics.
-
S1P5-Gi/G12/13 Pathway: S1P5 activation by this compound is known to be important in the central nervous system, particularly in oligodendrocytes. It can signal through Gi to promote cell survival via the Akt pathway and through G12/13 to induce process retraction via the RhoA/ROCK pathway in immature oligodendrocytes.
Experimental Protocols
The characterization of this compound's mechanism of action has been achieved through a series of well-established in vitro assays. The following sections provide an overview of the methodologies typically employed.
Radioligand Binding Assay (for Antagonist Activity)
This assay is used to determine the binding affinity (Ki) of this compound for S1P1 and S1P3 receptors.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the S1P1 and S1P3 receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the specific S1P receptor subtype (e.g., HEK293T or CHO cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled S1P analog (e.g., [32P]S1P or [33P]S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay (for Agonist Activity)
This functional assay measures the activation of G proteins coupled to S1P4 and S1P5 receptors upon binding of this compound.
-
Objective: To quantify the extent to which this compound stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the S1P4 or S1P5 receptor.
-
Assay Reaction: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of this compound in a buffer containing GDP.
-
Incubation: The reaction is incubated to allow for agonist-stimulated G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 and the maximal effect (Emax).
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of this compound to induce an increase in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation. While S1P4 and S1P5 are not primarily Gq-coupled, this assay can be used in cell lines engineered to couple these receptors to the PLC pathway.
-
Objective: To detect changes in intracellular calcium levels in response to this compound.
-
General Protocol:
-
Cell Culture: Cells expressing the target S1P receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine the EC50.
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled receptor activation.
-
Objective: To determine the effect of this compound on forskolin-stimulated cAMP production.
-
General Protocol:
-
Cell Culture: Cells expressing the Gi-coupled S1P receptor are plated.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to determine its inhibitory potency.
-
Conclusion
This compound is a multifaceted pharmacological agent that has been instrumental in elucidating the complex signaling networks regulated by sphingosine-1-phosphate. Its unique profile as a competitive antagonist at S1P1 and S1P3 receptors and an agonist at S1P4 and S1P5 receptors provides a powerful tool for researchers to selectively probe the functions of these individual receptor subtypes. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the S1P signaling pathway.
References
An In-Depth Technical Guide to VPC 23019: A Modulator of Sphingosine-1-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC 23019 is a synthetic analog of the bioactive lipid sphingosine-1-phosphate (S1P) that has become a valuable tool in pharmacological research. It is a compound with a complex pharmacological profile, acting as a competitive antagonist at S1P receptor subtypes 1 and 3 (S1P₁ and S1P₃) and as an agonist at subtypes 4 and 5 (S1P₄ and S1P₅). This dual activity makes it a unique modulator of the S1P signaling system, which is critically involved in a myriad of physiological and pathological processes, including immune cell trafficking, vascular function, and neural development. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research.
Core Compound Information
This compound is a secondary carboxamide, an analog of sphingosine-1-phosphate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide |
| Molecular Formula | C₁₇H₂₉N₂O₅P |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 449173-19-7 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH. |
| Storage | Store at -20°C |
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacology by differentially modulating various S1P receptor subtypes. Its primary characterized activities are:
-
S1P₁ and S1P₃ Receptor Antagonism: this compound acts as a competitive antagonist at S1P₁ and S1P₃ receptors.[2][3][4][5] This means it binds to these receptors without activating them, thereby blocking the binding and subsequent signaling of the endogenous ligand, S1P.
-
S1P₄ and S1P₅ Receptor Agonism: In contrast to its effects on S1P₁ and S1P₃, this compound functions as an agonist at S1P₄ and S1P₅ receptors, mimicking the action of S1P at these subtypes.
The quantitative measures of its activity at these receptors are summarized in the following table.
| Receptor Subtype | Activity | Potency/Affinity |
| S1P₁ | Competitive Antagonist | pKi = 7.86 |
| S1P₃ | Competitive Antagonist | pKi = 5.93 |
| S1P₄ | Agonist | pEC50 = 6.58 |
| S1P₅ | Agonist | pEC50 = 7.07 |
pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher affinity. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
The multifaceted nature of this compound's interaction with S1P receptors has led to some debate and further investigation into its pharmacology. For instance, some studies have suggested that under certain experimental conditions, this compound may exhibit partial agonist activity at the S1P₃ receptor. This highlights the importance of considering the specific cellular context and experimental setup when interpreting results obtained using this compound.
Signaling Pathways
The differential effects of this compound on S1P receptor subtypes translate to the modulation of distinct downstream signaling cascades. S1P receptors are G protein-coupled receptors (GPCRs) that couple to various heterotrimeric G proteins to initiate intracellular signaling.
S1P₁ and S1P₃ Receptor Signaling (Antagonized by this compound)
Activation of S1P₁ and S1P₃ receptors by S1P initiates a range of cellular responses, including cell migration, proliferation, and survival. These pathways are inhibited by this compound.
Figure 1: Antagonism of S1P₁ and S1P₃ signaling by this compound.
S1P₄ and S1P₅ Receptor Signaling (Activated by this compound)
This compound activates S1P₄ and S1P₅ receptors, which are primarily expressed in hematopoietic and neural tissues, respectively. Their activation is implicated in processes like immune cell modulation and oligodendrocyte function.
Figure 2: Agonism of S1P₄ and S1P₅ signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from various research publications.
In Vitro Assays
This protocol is adapted from methods used to characterize S1P receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for S1P₁ and S1P₃ receptors.
Materials:
-
Membrane preparations from cells stably expressing human S1P₁ or S1P₃ receptors.
-
[³³P]S1P (radiolabeled sphingosine-1-phosphate).
-
This compound.
-
Unlabeled S1P.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.5.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and unlabeled S1P in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), the radiolabeled [³³P]S1P (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of unlabeled S1P (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³³P]S1P). The Ki is then calculated using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay.
This assay is used to assess the functional activity of this compound at Gq-coupled S1P receptors, such as S1P₃.
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
S1P (as a positive control).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in the microplates and allow them to attach and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
To assess antagonist activity, add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes). Then, add a fixed concentration of S1P (e.g., EC80) and continue to measure the fluorescence response.
-
To assess agonist activity, add varying concentrations of this compound directly to the wells and measure the change in fluorescence.
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data are analyzed to determine EC50 (for agonists) or IC50 (for antagonists).
In Vivo Administration
This compound can be prepared for in vivo studies in animal models.
Objective: To prepare a formulation of this compound for oral or intraperitoneal administration.
Materials:
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
PEG300.
-
Tween-80.
-
Saline.
Procedure for a Suspended Solution (2.08 mg/mL):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use sonication if necessary to aid dissolution and ensure a uniform suspension.
-
It is recommended to prepare this working solution fresh on the day of use.
Applications in Research
This compound has been utilized in a variety of research areas to probe the roles of S1P signaling.
-
Immunology: As an S1P₁ antagonist, it can be used to study lymphocyte trafficking and immune responses.
-
Vascular Biology: Its effects on S1P₁ and S1P₃ receptors are relevant to studies of endothelial barrier function, angiogenesis, and vascular tone.
-
Neurobiology: Given the expression of S1P receptors in the central nervous system, this compound is a tool for investigating neuronal development, survival, and responses to injury. For example, it has been shown to prevent denervation-induced dendritic atrophy.
-
Oncology: S1P signaling is implicated in cancer cell migration and proliferation, making this compound a relevant compound for cancer research.
Conclusion
This compound is a potent and versatile pharmacological tool for the study of sphingosine-1-phosphate signaling. Its complex profile as a competitive antagonist at S1P₁ and S1P₃ receptors and an agonist at S1P₄ and S1P₅ receptors allows for the dissection of the roles of these specific receptor subtypes in various biological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any multi-target compound, careful experimental design and interpretation are crucial to understanding the specific contributions of each receptor subtype to the observed effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of VPC 23019
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC 23019 is a synthetic analog of sphingosine-1-phosphate (S1P) that exhibits a complex pharmacological profile, acting as a competitive antagonist at S1P receptors 1 and 3 (S1P₁ and S1P₃) and as an agonist at S1P receptors 4 and 5 (S1P₄ and S1P₅). This dual activity makes it a valuable tool for dissecting the intricate signaling pathways governed by the S1P receptor family. This document provides a comprehensive overview of the biological activity of this compound, including its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the relevant signaling cascades are provided to support further research and drug development efforts.
Introduction to this compound
Sphingosine-1-phosphate is a critical signaling sphingolipid that regulates a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking, through its interaction with a family of five G protein-coupled receptors (GPCRs): S1P₁₋₅. The development of synthetic ligands that selectively target these receptors is crucial for both elucidating their specific functions and for therapeutic intervention.
This compound, chemically known as 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide, is a notable S1P analog. It was one of the first identified competitive antagonists for S1P₁ and S1P₃ receptors, demonstrating the feasibility of developing receptor subtype-selective antagonists.[1] Subsequent studies have revealed its agonistic properties at S1P₄ and S1P₅ receptors, highlighting its utility as a pharmacological probe to investigate the diverse roles of S1P signaling.[2][3]
Quantitative Pharmacological Data
The biological activity of this compound is characterized by its distinct interaction with different S1P receptor subtypes. The following table summarizes the quantitative data for its binding affinity as an antagonist and its potency as an agonist.
| Receptor Subtype | Activity | Parameter | Value | Reference(s) |
| S1P₁ | Antagonist | pKᵢ | 7.86 | [2][4] |
| S1P₃ | Antagonist | pKᵢ | 5.93 | |
| S1P₄ | Agonist | pEC₅₀ | 6.58 | |
| S1P₅ | Agonist | pEC₅₀ | 7.07 |
Signaling Pathways
This compound modulates distinct downstream signaling cascades depending on the receptor subtype it engages. As an antagonist, it blocks the canonical signaling of S1P₁ and S1P₃. As an agonist, it activates the signaling pathways coupled to S1P₄ and S1P₅.
Antagonism of S1P₁ and S1P₃ Signaling
S1P₁ exclusively couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways. S1P₃ couples to Gαi/o, Gαq, and Gα12/13. This promiscuous coupling allows S1P₃ to activate a broader range of downstream effectors, including phospholipase C (PLC), leading to calcium mobilization, and Rho activation. By competitively binding to these receptors, this compound inhibits these S1P-mediated signaling events.
Agonism of S1P₄ and S1P₅ Signaling
S1P₄ and S1P₅ both couple to Gαi/o and Gα12/13. Activation of these receptors by this compound can therefore lead to the inhibition of adenylyl cyclase, activation of MAPK pathways, and Rho-mediated cytoskeletal changes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay for S1P₁ and S1P₃ Antagonism
This protocol is adapted from methodologies used to determine the binding affinity of ligands to S1P receptors.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for S1P₁ and S1P₃ receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293T or CHO cells transiently or stably expressing human S1P₁ or S1P₃ receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.
-
Binding buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA.
-
Radioligand: [³²P]S1P or [³³P]S1P.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled S1P for determining non-specific binding.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand (typically at or below its K₋d value).
-
Add the cell membranes (typically 5-20 µg of protein per well).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled S1P (e.g., 1-10 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for S1P₄ and S1P₅ Agonism
This functional assay measures the activation of G proteins upon receptor stimulation.
Objective: To determine the potency (EC₅₀) and efficacy (E₋max) of this compound as an agonist at S1P₄ and S1P₅ receptors.
Materials:
-
HEK293T or CHO cells transiently or stably expressing human S1P₄ or S1P₅ receptors.
-
Membrane preparation buffer (as in 4.1).
-
Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
S1P as a positive control.
-
GTPγS (unlabeled) for determining non-specific binding.
-
96-well filter plates or scintillation proximity assay (SPA) beads.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in section 4.1.1.
-
GTPγS Binding Assay:
-
In a 96-well plate, add increasing concentrations of this compound or S1P (for positive control).
-
Add the cell membranes (5-20 µg of protein per well).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.
-
Measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and E₋max values from the resulting dose-response curve using non-linear regression.
-
Conclusion
This compound stands out as a versatile pharmacological tool with a unique profile of activity across the S1P receptor family. Its antagonistic action at S1P₁ and S1P₃, coupled with its agonistic effects at S1P₄ and S1P₅, allows for the targeted investigation of the physiological and pathological roles of these individual receptor subtypes. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of S1P signaling and to aid in the development of novel therapeutics targeting this important class of receptors.
Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers and scientists. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions.
References
- 1. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VPC 23019
This technical guide provides a comprehensive overview of the structure, properties, and pharmacological profile of VPC 23019, a key modulator of sphingosine-1-phosphate (S1P) receptors. This document is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Core Compound Information
This compound is a synthetic, aryl amide-containing analogue of sphingosine-1-phosphate. It is a valuable research tool for investigating the physiological and pathological roles of S1P signaling.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₂₉N₂O₅P | |
| Molecular Weight | 372.4 g/mol | |
| CAS Number | 449173-19-7 | |
| ChEBI ID | CHEBI:144948 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Purity | ≥95% | |
| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH. Also soluble in DMSO at 0.25 mg/mL. | --INVALID-LINK-- |
| Storage | Store at -20°C |
Pharmacological Properties
This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at S1P₁ and S1P₃ receptors while demonstrating agonist activity at S1P₄ and S1P₅ receptors. This dual activity makes it a specific tool for dissecting the contributions of these receptor subtypes in various biological processes.
| Receptor Subtype | Activity | pKᵢ (Antagonist) | pEC₅₀ (Agonist) | Source(s) |
| S1P₁ | Competitive Antagonist | 7.86 | - | |
| S1P₃ | Competitive Antagonist | 5.93 | - | |
| S1P₄ | Agonist | - | 6.58 | |
| S1P₅ | Agonist | - | 7.07 |
Mechanism of Action and Signaling Pathway
This compound modulates the signaling of sphingosine-1-phosphate, a bioactive lipid that regulates numerous cellular processes through its interaction with five specific G protein-coupled receptors (GPCRs), S1P₁₋₅. As an antagonist at S1P₁ and S1P₃, this compound blocks the downstream signaling cascades initiated by the binding of endogenous S1P.
The following diagram illustrates the canonical S1P signaling pathway and the points of intervention by this compound.
Experimental Protocols
Chemical Synthesis Overview
The synthesis of this compound involves a multi-step process. A general outline of the synthesis is as follows:
-
Sonogashira Coupling: The synthesis likely begins with a Sonogashira coupling of an appropriately substituted iodoaniline with an alkyne.
-
Reduction: The resulting compound is then reduced to saturate the alkyne and convert the nitro group to an amine.
-
Amide Coupling: The synthesized aniline derivative is coupled with a protected serine residue.
-
Phosphorylation and Deprotection: The hydroxyl group of the serine moiety is phosphorylated, followed by the removal of protecting groups to yield the final product, this compound.
A more detailed, step-by-step protocol would require access to the experimental section of the primary research publication.
Pharmacological Assays
The antagonist and agonist activities of this compound are typically determined using in vitro cell-based assays.
This assay measures the displacement of radiolabeled GTPγS from G proteins upon receptor activation. To determine the antagonist properties of this compound, a competitive binding assay is performed.
General Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P receptor of interest (e.g., S1P₁ or S1P₃).
-
Assay Buffer: A suitable assay buffer containing GDP is used to maintain the G proteins in their inactive state.
-
Competition Assay: Membranes are incubated with a constant concentration of S1P (agonist) and varying concentrations of this compound.
-
Radioligand Addition: A radiolabeled, non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, is added to the reaction.
-
Incubation and Termination: The reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Kᵢ) of this compound.
This assay is used to determine the agonist activity of this compound at S1P receptors that couple to the Gαq pathway, leading to an increase in intracellular calcium.
General Protocol Outline:
-
Cell Culture: Cells expressing the S1P receptor of interest (e.g., S1P₄ or S1P₅) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the half-maximal effective concentration (EC₅₀).
The following diagram provides a logical workflow for the characterization of a compound like this compound.
Pharmacokinetics and Metabolism
There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. In vivo studies would be required to determine its bioavailability, half-life, and metabolic fate.
Applications in Research
This compound is a critical tool for elucidating the roles of S1P₁ and S1P₃ receptors in various physiological and disease states. Its ability to competitively antagonize these receptors allows for the investigation of their involvement in:
-
Immunology: Lymphocyte trafficking and immune cell function.
-
Oncology: Cancer cell migration, proliferation, and survival. --INVALID-LINK--
-
Neuroscience: Neural stem cell migration and differentiation. --INVALID-LINK--
-
Cardiovascular Biology: Vascular development and function.
Conclusion
This compound is a well-characterized S1P receptor modulator with a unique pharmacological profile. Its antagonist activity at S1P₁ and S1P₃ receptors, coupled with agonist activity at S1P₄ and S1P₅ receptors, makes it an invaluable tool for dissecting the complexities of S1P signaling. Further research, particularly in the area of in vivo pharmacokinetics, will enhance its utility in translational studies.
An In-depth Technical Guide to the Sphingosine-1-Phosphate (S1P) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a pivotal role in a myriad of cellular processes, acting as both an intracellular second messenger and an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1-5 (S1P₁-₅).[1][2][3][4] The S1P signaling pathway is integral to regulating fundamental physiological and pathophysiological events, including cell survival, proliferation, migration, angiogenesis, immune cell trafficking, and vascular integrity.[5] Dysregulation of this pathway has been implicated in a range of diseases, such as autoimmune disorders, cancer, cardiovascular diseases, and neurological conditions, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core components of the S1P signaling pathway, detailed experimental protocols to study its function, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.
Core Components of the S1P Signaling Pathway
The S1P signaling axis is a tightly regulated system involving the synthesis, transport, reception, and degradation of S1P.
1. Sphingosine Kinases (SphK1 and SphK2): S1P is generated intracellularly from the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). These kinases are activated by various stimuli, including cytokines and growth factors.
2. S1P Transporters: Once synthesized, S1P can be exported out of the cell to act in an autocrine or paracrine manner. This "inside-out" signaling is facilitated by specific transporters like Spinster homolog 2 (Spns2).
3. S1P Receptors (S1P₁-₅): The extracellular actions of S1P are mediated by five distinct GPCRs (S1P₁-₅). These receptors exhibit differential tissue distribution and couple to various heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades.
4. S1P Degradation: The S1P signal is terminated by its degradation. S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.
S1P Receptor Subtypes and Downstream Signaling
The diverse physiological effects of S1P are a direct consequence of the specific S1P receptor subtypes expressed on a given cell and their coupling to distinct G protein families.
-
S1P₁: Couples exclusively to the Gαi/o family. Activation of S1P₁ leads to the inhibition of adenylyl cyclase and the activation of the PI3K/Akt and Ras/ERK signaling pathways, which are crucial for cell survival, proliferation, and migration. S1P₁ plays a well-established role in lymphocyte trafficking.
-
S1P₂: Can couple to Gαi/o, Gαq, and Gα12/13. S1P₂ signaling often opposes the effects of S1P₁, particularly in the context of cell migration, by activating the Rho pathway and inhibiting Rac.
-
S1P₃: Couples to Gαi/o, Gαq, and Gα12/13. Activation of S1P₃ can lead to the activation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
S1P₄: Primarily couples to Gαi/o and Gα12/13 and is predominantly expressed in hematopoietic and lymphoid tissues.
-
S1P₅: Couples to Gαi/o and Gα12/13 and is mainly found in the central nervous system, particularly on oligodendrocytes.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Roles of S1P1 and S1P3 in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) receptors 1 and 3 (S1P1 and S1P3), members of the G protein-coupled receptor superfamily, are pivotal regulators of a vast array of physiological and pathological processes. Their ubiquitous expression and involvement in critical cellular functions, including cell survival, proliferation, migration, and immune cell trafficking, position them as key players in the pathogenesis of numerous diseases.[1][2] While often co-expressed, S1P1 and S1P3 can exhibit distinct, and at times opposing, roles, making them intriguing targets for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of S1P1 and S1P3 in disease, with a focus on their signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate their functions.
Core Signaling Pathways: A Tale of Two Receptors
S1P1 and S1P3, though both activated by the bioactive lipid S1P, couple to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.
S1P1 Signaling: S1P1 exclusively couples to the Gαi/o family of G proteins.[3][4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, Gαi/o activation by S1P1 stimulates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation. S1P1 signaling is also critically involved in the activation of the small GTPase Rac, which is essential for cell migration and chemotaxis.
S1P3 Signaling: In contrast to the specificity of S1P1, S1P3 exhibits more promiscuous G protein coupling, interacting with Gαi/o, Gαq, and Gα12/13. This broad coupling allows S1P3 to activate a wider range of downstream effectors. Coupling to Gαi leads to similar outcomes as S1P1 activation. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. The coupling of S1P3 to Gα12/13 activates the RhoA signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.
Differential Roles in Disease Pathophysiology
The distinct signaling capabilities of S1P1 and S1P3 translate into diverse and sometimes opposing roles in various diseases.
Autoimmune Diseases
The S1P/S1PR axis is a critical regulator of lymphocyte trafficking and has significant implications for autoimmune diseases.
-
S1P1: This receptor is essential for the egress of lymphocytes from secondary lymphoid organs. Functional antagonism of S1P1, as achieved by the drug Fingolimod (FTY720), leads to the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into target organs and ameliorating autoimmune responses. This mechanism is the basis for the therapeutic efficacy of S1P1 modulators in multiple sclerosis. However, S1P1 can also inhibit the function of regulatory T cells, which could potentially exacerbate autoimmune conditions.
-
S1P3: The role of S1P3 in autoimmunity is more complex and appears to be context-dependent. Activation of the S1P/S1P3 signaling pathway can suppress the number and function of regulatory T cells, contributing to disease progression in conditions like lupus nephritis. In rheumatoid arthritis, S1P3 stimulation in fibroblast-like synoviocytes (RAFLS) promotes the production of pro-inflammatory mediators like IL-6 and matrix metalloproteinase 3 (MMP3).
Cardiovascular Diseases
S1P1 and S1P3 are both expressed in the cardiovascular system and play crucial roles in its pathophysiology.
-
S1P1: S1P1 is the predominant subtype in cardiomyocytes and its activation leads to the inhibition of cAMP formation, which can decrease cardiac contractility. In endothelial cells, S1P1 signaling is crucial for maintaining vascular integrity and barrier function.
-
S1P3: S1P3 is implicated in a variety of cardiovascular processes, including angiogenesis, regulation of vascular permeability, and cardiac fibrosis. It has been shown to mediate coronary vasoconstriction. Interestingly, S1P3 appears to have a dual role in ischemia/reperfusion injury. While S1P released from the ischemic myocardium can be cardioprotective through S1P3, intravascular S1P acting on S1P3 can be detrimental. Studies in knockout mice have demonstrated that S1P3 is responsible for S1P-mediated cardioprotection against ex vivo ischemia/reperfusion injury.
Cancer
The S1P signaling axis is increasingly recognized for its role in cancer progression, with S1P1 and S1P3 often promoting tumorigenesis.
-
S1P1 and S1P3: Both receptors have been shown to positively regulate cell proliferation and survival in various cancer types, including breast, lung, colorectal, and ovarian cancer. In estrogen receptor-positive (ER+) breast cancer, high expression of S1P1 and S1P3 is associated with the development of tamoxifen resistance and shorter disease-specific survival. The interaction between S1P1/S1P3 and the ERK1/2 pathway is thought to be a key driver of breast cancer progression. S1P produced by cancer cells can act in an autocrine or paracrine manner to stimulate S1P1 and S1P3 on cancer cells and surrounding stromal cells, promoting proliferation, invasion, angiogenesis, and lymphangiogenesis.
Fibrosis
The role of S1P signaling in tissue fibrosis is an active area of research, with S1P3 appearing to be a key player.
-
S1P1: The role of S1P1 in fibrosis is less clear and may be tissue-specific.
-
S1P3: S1P3 is abundantly expressed on cardiac fibroblasts. Knocking out the S1P3 receptor has been shown to inhibit cardiac fibrosis in mice with high expression of sphingosine kinase 1 (SphK1), the enzyme that produces S1P. In the context of lung injury, S1P3 knockout mice exhibit attenuated inflammation and fibrosis. These findings suggest that targeting S1P3 may be a viable therapeutic strategy for fibrotic diseases.
Quantitative Data Summary
| Receptor | Disease Context | Organ/Cell Type | Change in Expression | Method of Detection | Reference |
| S1P1 | Systemic Lupus Erythematosus (SLE) | Serum | Significantly Increased | Not Specified | |
| Rheumatoid Arthritis (RA) | Synovium | Increased | Not Specified | ||
| Vascular Injury | Rat Carotid Artery | 36.68-fold increase (mRNA) | Not Specified | ||
| ER+ Breast Cancer | Tumor Tissue | High membrane expression | Immunohistochemistry | ||
| S1P3 | Lupus Nephritis | Renal Cortex, Medulla | Present | Not Specified | |
| Rheumatoid Arthritis (RA) | RAFLS | Increased with TNF-α | Not Specified | ||
| Vascular Injury | Rat Carotid Artery | 4.57-fold increase (mRNA) | Not Specified | ||
| ER+ Breast Cancer | Tumor Tissue | High cytoplasmic expression | Immunohistochemistry |
Key Experimental Protocols
Elucidating the specific roles of S1P1 and S1P3 requires a variety of specialized experimental techniques.
Receptor Binding Assays
These assays are used to determine the affinity and specificity of ligands for S1P receptors. A common method involves using radiolabeled ligands (e.g., [³²P]S1P) and cell membranes expressing the receptor of interest.
Protocol Outline:
-
Membrane Preparation: Culture cells overexpressing the target S1P receptor (S1P1 or S1P3) and harvest them. Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of radiolabeled S1P and varying concentrations of a competing unlabeled ligand (agonist or antagonist).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor.
Cell-Based Signaling Assays
These assays measure the functional consequences of receptor activation.
-
cAMP Measurement: To assess Gαi/o coupling, intracellular cAMP levels can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorescence-based reporters. A decrease in cAMP levels upon agonist stimulation indicates S1P1 or S1P3 activation through Gαi.
-
Calcium Mobilization Assay: To measure Gαq activation by S1P3, intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). An increase in fluorescence upon agonist stimulation indicates a rise in intracellular calcium.
-
RhoA Activation Assay: Gα12/13 coupling leading to RhoA activation can be assessed using a RhoA pull-down assay. This technique utilizes a GST-fusion protein containing the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) to specifically pull down active, GTP-bound RhoA from cell lysates. The amount of activated RhoA is then quantified by Western blotting.
Gene Silencing and Overexpression
To dissect the specific contributions of S1P1 and S1P3, their expression can be manipulated in vitro and in vivo.
-
siRNA/shRNA: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically knock down the expression of S1P1 or S1P3 in cultured cells. This allows for the study of the functional consequences of receptor loss.
-
CRISPR/Cas9: This powerful gene-editing tool can be used to create cell lines or animal models with complete knockout of the S1P1 or S1P3 gene.
-
Viral Vectors: Overexpression of S1P1 or S1P3 can be achieved by transducing cells with viral vectors (e.g., lentivirus, adenovirus) carrying the receptor's coding sequence.
In Vivo Disease Models
Animal models are indispensable for studying the roles of S1P1 and S1P3 in the context of a whole organism.
-
Knockout Mice: Mice with targeted deletion of the S1P1 or S1P3 gene have been instrumental in revealing their physiological functions and roles in disease. For example, S1P1 knockout mice are embryonically lethal due to vascular defects, highlighting the receptor's importance in development. S1P3 knockout mice have been used to demonstrate the receptor's role in cardiac fibrosis and lung injury.
-
Disease Induction Models: Specific diseases can be induced in wild-type and knockout mice to study the contribution of S1P1 and S1P3 to pathogenesis. Examples include experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis for rheumatoid arthritis, and bleomycin-induced lung injury for pulmonary fibrosis.
Conclusion and Future Directions
S1P1 and S1P3 are critical signaling molecules with profound and diverse implications for human health and disease. Their distinct signaling pathways and differential roles in various pathologies, from autoimmune disorders and cardiovascular diseases to cancer and fibrosis, underscore their importance as therapeutic targets. While S1P1-targeted therapies have already achieved clinical success, particularly in the treatment of multiple sclerosis, the therapeutic potential of modulating S1P3 is still being actively explored.
Future research should focus on further dissecting the context-dependent functions of these receptors, identifying novel downstream signaling components, and developing more selective pharmacological modulators. A deeper understanding of the intricate interplay between S1P1 and S1P3 signaling will be crucial for the rational design of next-generation therapeutics that can selectively target pathological processes while minimizing off-target effects. The continued application of advanced experimental techniques, including sophisticated animal models and systems biology approaches, will undoubtedly pave the way for innovative treatments for a wide range of debilitating diseases.
References
- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
VPC 23019: An In-depth Technical Guide for Researchers
A Comprehensive Overview of the S1P1/S1P3 Receptor Antagonist for Drug Development and Scientific Discovery
Introduction
VPC 23019 is a valuable research tool for scientists and drug development professionals investigating the sphingosine-1-phosphate (S1P) signaling pathway. As a competitive antagonist of the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), it allows for the targeted modulation of cellular processes governed by these receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Core Properties and Mechanism of Action
This compound is an aryl amide-containing analog of sphingosine-1-phosphate.[1] It selectively binds to S1P1 and S1P3 receptors, preventing the endogenous ligand S1P from activating them. This blockade inhibits the downstream signaling cascades initiated by these receptors, which are involved in a myriad of physiological and pathological processes, including lymphocyte trafficking, endothelial barrier function, and angiogenesis.[2][3]
Notably, while this compound acts as an antagonist at S1P1 and S1P3 receptors, it exhibits agonist activity at S1P4 and S1P5 receptors.[1] This dual activity should be a critical consideration in experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide |
| Molecular Formula | C₁₇H₂₉N₂O₅P |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 449173-19-7 |
| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH.[2] |
Quantitative Data
The potency of this compound as an antagonist for S1P1 and S1P3 receptors has been quantified through various in vitro assays. The binding affinities are commonly expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki).
Table 2: Receptor Binding Affinities and Potency of this compound
| Receptor | pKi | Ki (nM) | Assay Type | Reference |
| S1P1 | 7.86 | 13.8 | Radioligand Binding Assay | |
| S1P3 | 5.93 | 1175 | Radioligand Binding Assay |
This compound also demonstrates agonist activity at other S1P receptor subtypes.
Table 3: Agonist Activity of this compound
| Receptor | pEC50 | EC50 (nM) | Assay Type | Reference |
| S1P4 | 6.58 | 263 | [³⁵S]GTPγS Binding Assay | |
| S1P5 | 7.07 | 85.1 | [³⁵S]GTPγS Binding Assay |
While specific IC50 values for this compound in a wide range of cell lines are not extensively published in publicly available literature, its antagonist activity has been demonstrated in various cellular contexts. For instance, in HEK-293T cells expressing human S1P3, a related compound, VPC22173, showed an EC50 of 450 nM in a [³⁵S]GTPγS binding assay. It is important for researchers to determine the optimal concentration and IC50 value for their specific cell type and experimental conditions.
S1P1 and S1P3 Signaling Pathways
This compound exerts its effects by blocking the intricate signaling pathways initiated by S1P1 and S1P3. These G protein-coupled receptors (GPCRs) couple to different heterotrimeric G proteins to activate a variety of downstream effectors.
S1P1 Signaling Pathway
Activation of S1P1 predominantly couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of Gi/o activation, S1P1 signaling promotes cell survival, migration, and cytoskeletal rearrangements through the activation of pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK pathway.
Figure 1: S1P1 Receptor Signaling Pathway.
S1P3 Signaling Pathway
S1P3 receptor signaling is more complex, as it can couple to multiple G protein families, including Gi/o, Gq/11, and G12/13. This promiscuous coupling allows S1P3 to regulate a wider range of cellular responses. Gq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 activation stimulates the Rho family of small GTPases, leading to cytoskeletal rearrangements and changes in cell shape and motility.
Figure 2: S1P3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. Researchers should optimize these protocols for their specific experimental systems.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for S1P1 and S1P3 receptors using a radiolabeled S1P analog.
Materials:
-
Cell membranes expressing S1P1 or S1P3 receptors
-
[³³P]S1P or other suitable radiolabeled S1P analog
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled S1P analog (at a concentration near its Kd), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled S1P).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvest the membranes onto the filter plate using a cell harvester and wash several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the ability of this compound to antagonize S1P-induced G protein activation.
Materials:
-
Cell membranes expressing S1P1 or S1P3 receptors
-
[³⁵S]GTPγS
-
S1P
-
This compound
-
GTPγS Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in GTPγS Assay Buffer.
-
Pre-incubate the cell membranes with the desired concentrations of this compound for 15-30 minutes at 30°C.
-
Initiate the reaction by adding a mixture of S1P (at its EC50 concentration) and [³⁵S]GTPγS.
-
Include control wells for basal (no S1P), stimulated (S1P only), and non-specific binding (excess unlabeled GTPγS).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the ability of this compound to inhibit S1P-stimulated [³⁵S]GTPγS binding and calculate its IC50 value.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
Vascular Endothelial Growth Factor (VEGF) or other pro-angiogenic stimulus
-
Calcein AM (for visualization)
-
96-well plate
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in a serum-free medium containing the pro-angiogenic stimulus (e.g., VEGF).
-
Add this compound at various concentrations to the cell suspension.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Figure 3: Experimental Workflow for In Vitro Angiogenesis Assay.
In Vivo Studies
For in vivo investigations, this compound can be administered to animal models to study its effects on various physiological and pathological processes.
General In Vivo Administration Protocol:
-
Formulation: this compound can be prepared as a suspension for oral or intraperitoneal injection. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline.
-
Dosing: The optimal dose will depend on the animal model and the specific research question. It is recommended to perform dose-response studies to determine the effective dose range.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental design and the desired pharmacokinetic profile.
Example Logical Workflow for In Vivo Angiogenesis Study:
Figure 4: Logical Workflow for an In Vivo Angiogenesis Study.
Conclusion
This compound is a potent and selective antagonist of S1P1 and S1P3 receptors, making it an indispensable tool for researchers studying the multifaceted roles of S1P signaling. This guide provides a foundational understanding of its properties and applications. By utilizing the provided data and protocols, researchers can effectively employ this compound to dissect the complex mechanisms governed by S1P1 and S1P3 and to explore their potential as therapeutic targets in a variety of diseases. As with any research tool, careful experimental design and data interpretation, considering its full receptor activity profile, are paramount for generating robust and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sphingosine-1-Phosphate (S1P) Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological and pathological processes. This document delves into the molecular mechanisms of S1P receptor signaling, quantitative pharmacological data for key ligands, detailed experimental protocols for studying these receptors, and the therapeutic implications of their modulation.
Introduction to S1P Receptors
Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation.[1] Its effects are primarily mediated through a family of five distinct S1P receptor subtypes: S1P1, S1P2, S1P3, S1P4, and S1P5.[2] These receptors are expressed in various tissues and cell types, and their differential expression and coupling to various G proteins contribute to the pleiotropic effects of S1P.[3][4] The S1P signaling axis is a critical regulator of the immune, cardiovascular, and central nervous systems, making S1P receptors attractive targets for therapeutic intervention in a range of diseases, most notably autoimmune disorders like multiple sclerosis.[5]
S1P Receptor Subtypes and Signaling Pathways
S1P receptors couple to one or more heterotrimeric G protein subfamilies (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response to S1P.
S1P1 Receptor
The S1P1 receptor couples exclusively to the Gαi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling also involves the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation. A key physiological role of S1P1 is the regulation of lymphocyte egress from secondary lymphoid organs.
S1P2 Receptor
The S1P2 receptor exhibits broader G protein coupling, interacting with Gαi/o, Gαq/11, and Gα12/13. Activation of Gα12/13 leads to the activation of the small GTPase RhoA, which is involved in stress fiber formation and inhibition of cell migration. The coupling to Gαq/11 activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
S1P3 Receptor
Similar to S1P2, the S1P3 receptor couples to Gαi/o, Gαq/11, and Gα12/13. Its activation can lead to a variety of cellular responses, including calcium mobilization, activation of Rho, and inhibition of adenylyl cyclase. S1P3 has been implicated in cardiovascular functions, such as the regulation of heart rate and vascular tone.
S1P4 Receptor
The S1P4 receptor couples to Gαi/o and Gα12/13. Its expression is largely restricted to the hematopoietic and lymphoid tissues. S1P4 signaling is involved in the regulation of immune cell trafficking and function.
S1P5 Receptor
The S1P5 receptor also couples to Gαi/o and Gα12/13. It is predominantly expressed in the central nervous system, particularly in oligodendrocytes, and in natural killer (NK) cells. S1P5 signaling is implicated in oligodendrocyte survival and NK cell trafficking.
Quantitative Pharmacology of S1P Receptor Modulators
A number of synthetic modulators targeting S1P receptors have been developed for therapeutic purposes. Their pharmacological properties, including binding affinity (Ki), potency (EC50 for agonists, IC50 for antagonists), and selectivity, are crucial for their clinical efficacy and safety profiles.
Table 1: Pharmacological Data for Selected S1P Receptor Agonists
| Compound | S1P₁ EC₅₀ (nM) | S1P₂ EC₅₀ (nM) | S1P₃ EC₅₀ (nM) | S1P₄ EC₅₀ (nM) | S1P₅ EC₅₀ (nM) | Reference(s) |
| S1P | ~0.3-8 | ~1-10 | ~0.3-5 | ~50 | ~0.3-2 | |
| Fingolimod-P (FTY720-P) | 0.3-0.6 | >1000 | 3 | 0.3-0.6 | 0.3-0.6 | |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 | |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | |
| Ponesimod | 5.7 | >10000 | >10000 | >10000 | >10000 | |
| SEW2871 | 13.8 | >10000 | >10000 | >10000 | >10000 |
Table 2: Pharmacological Data for Selected S1P Receptor Antagonists
| Compound | S1P₁ IC₅₀ (nM) | S1P₂ IC₅₀ (nM) | S1P₃ IC₅₀ (nM) | S1P₄ IC₅₀ (nM) | S1P₅ IC₅₀ (nM) | Reference(s) |
| JTE-013 | >10000 | 17-22 | >10000 | - | - | |
| W146 | 398 | - | - | - | - |
Advanced Concepts in S1P Receptor Pharmacology
Biased Agonism
Biased agonism describes the ability of a ligand to preferentially activate a subset of a receptor's signaling pathways. For S1P receptors, this can manifest as a preference for G protein-dependent signaling versus β-arrestin-mediated pathways. For example, FTY720-P is considered a biased agonist at the S1P1 receptor, potently inducing β-arrestin recruitment and subsequent receptor internalization, while having a different profile of G protein activation compared to the endogenous ligand S1P. This biased signaling is thought to contribute to its therapeutic efficacy and side-effect profile. The structural basis for biased agonism at S1P1 involves distinct conformational changes in the receptor induced by different ligands.
Receptor Internalization and Desensitization
Ligand-induced receptor internalization is a key mechanism for regulating S1P receptor signaling. Upon agonist binding, S1P receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the receptor by uncoupling it from G proteins but also targets the receptor for internalization via clathrin-mediated endocytosis.
The fate of the internalized receptor depends on the activating ligand. For instance, S1P-bound S1P1 receptors are typically recycled back to the plasma membrane, allowing for the resensitization of the cell. In contrast, FTY720-P-bound S1P1 receptors are targeted for ubiquitination and degradation in lysosomes and proteasomes, leading to a prolonged downregulation of the receptor from the cell surface. This "functional antagonism" is a cornerstone of the therapeutic mechanism of fingolimod.
Experimental Protocols for Studying S1P Receptors
Radioligand Binding Assay
This assay is used to determine the affinity (Ki or Kd) of a ligand for a specific S1P receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [32P]S1P or [3H]-ozanimod), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to an S1P receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the S1P receptor and the G protein of interest as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the agonist, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [35S]GTPγS binding.
-
Separation and Quantification: Terminate the reaction by filtration and quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of S1P receptors coupled to Gαq/11.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the S1P receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Agonist Stimulation: Use a fluorescence plate reader with automated injection capabilities to add varying concentrations of the agonist to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the activation of the MAPK/ERK signaling pathway downstream of S1P receptor activation.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with the S1P receptor agonist for various times and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, probe the same membrane with an antibody that recognizes total ERK1/2 to control for protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation upon agonist stimulation.
Therapeutic Targeting of S1P Receptors
The critical role of S1P receptors in lymphocyte trafficking has made them a prime target for the development of immunomodulatory drugs. Fingolimod (Gilenya), a non-selective S1P receptor modulator, was the first oral therapy approved for relapsing-remitting multiple sclerosis. Its mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system. More recently, second-generation, more selective S1P1 and S1P1,5 modulators, such as siponimod (Mayzent), ozanimod (Zeposia), and ponesimod (Ponvory), have been developed with the aim of improving the safety profile while maintaining efficacy. The therapeutic potential of targeting S1P receptors extends beyond multiple sclerosis to other autoimmune and inflammatory diseases, including inflammatory bowel disease and psoriasis.
Conclusion
The S1P receptor family represents a complex and multifaceted signaling system with profound implications for human health and disease. A thorough understanding of the pharmacology of each receptor subtype, including their signaling pathways, the quantitative effects of various ligands, and the nuances of biased agonism and receptor trafficking, is essential for the rational design and development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the complexities of S1P receptor biology and to identify new opportunities for therapeutic intervention.
References
- 1. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
Application Notes and Protocols for VPC 23019 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of VPC 23019, a valuable research tool for studying the sphingosine-1-phosphate (S1P) signaling pathway. This document includes detailed protocols for preparation and administration, a summary of its signaling mechanisms, and examples of its application in preclinical research.
Introduction to this compound
This compound is a dual-action small molecule that acts as a competitive antagonist at the sphingosine-1-phosphate receptor 1 (S1P1) and S1P3, and as an agonist at the S1P4 and S1P5 receptors. Its ability to selectively modulate these receptors makes it a critical tool for dissecting the physiological and pathological roles of S1P signaling in various biological systems.
Data Presentation
The following table summarizes quantitative data for the in vivo use of this compound, compiled from available literature.
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice and ob/ob mice | [1] |
| Dosing Regimen | 40 mg/kg formulated in diet | [1] |
| Administration Route | Oral (in diet) | [1] |
| Duration of Treatment | 12 weeks | [1] |
| Observed Effects | Did not alter body weight gain, glucose intolerance, or adipocyte hypertrophy in either wild-type or ob/ob mice when given alone. However, it counteracted the effects of an S1P1 agonist (SEW-2871) on these parameters. | [1] |
| Vehicle for Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for oral and intraperitoneal injection) | |
| Solubility in Vehicle | 2.08 mg/mL (suspended solution) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for oral and intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare the vehicle: In a sterile tube, combine the following solvents in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulate the final solution: Add the this compound stock solution to the prepared vehicle to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).
-
Ensure dissolution: Mix the solution thoroughly by vortexing. If precipitation occurs, use an ultrasonic bath to aid dissolution. The final product will be a suspended solution.
-
Administration: It is recommended to prepare the working solution fresh on the day of use.
In Vivo Administration Protocol (Adapted for Intraperitoneal Injection)
This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound in mice. The specific dosage and frequency should be determined based on the experimental design and animal model.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
-
Sex: As required by the experimental design
Materials:
-
Prepared this compound solution (2.08 mg/mL)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Determine the dosage: Based on the 40 mg/kg oral dose used in previous studies, a starting dose for IP injection could be in the range of 5-20 mg/kg. This should be optimized for the specific study.
-
Calculate the injection volume: Weigh each mouse to determine the precise injection volume. For a 10 mg/kg dose in a 25g mouse using a 2.08 mg/mL solution:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume = 0.25 mg / 2.08 mg/mL = 0.12 mL (120 µL)
-
-
Animal restraint: Gently restrain the mouse, exposing the abdominal area.
-
Injection site: Identify the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the this compound solution.
-
Post-injection monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Frequency and Duration: The frequency and duration of administration will depend on the experimental goals. For acute studies, a single injection may be sufficient. For chronic studies, daily or every-other-day injections may be required.
Signaling Pathways and Visualizations
This compound primarily exerts its effects by antagonizing the S1P1 and S1P3 receptors, which are G protein-coupled receptors (GPCRs).
-
S1P1: Exclusively couples to the Gαi subunit. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream signaling can involve the activation of the PI3K-Akt and Ras-MAPK pathways.
-
S1P3: Couples to multiple G proteins, including Gαi, Gαq, and Gα12/13.
-
Gαi: Similar to S1P1 signaling.
-
Gαq: Activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Gα12/13: Activates Rho-mediated signaling pathways, which are involved in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction.
-
By blocking these pathways, this compound can inhibit S1P-mediated cellular responses such as lymphocyte trafficking, endothelial barrier enhancement, and cell proliferation and migration.
References
VPC 23019: Applications in Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VPC 23019 is a valuable pharmacological tool for investigating the roles of sphingosine-1-phosphate (S1P) signaling in the immune system. It is a competitive antagonist of the S1P receptors S1P₁ and S1P₃, and also exhibits agonist activity at S1P₄ and S1P₅ receptors.[1][2] This dual activity makes it a versatile compound for dissecting the complex contributions of different S1P receptor subtypes to immune cell function. In immunology studies, this compound is primarily utilized to probe the involvement of S1P₁ and S1P₃ in processes such as lymphocyte trafficking, macrophage activation, and inflammatory responses.[1][3]
S1P plays a crucial role in guiding lymphocytes out of lymphoid organs, a process largely mediated by the S1P₁ receptor.[4] By antagonizing S1P₁, this compound can inhibit the S1P-induced migration of lymphocytes, making it a useful agent for studying immune cell trafficking in vitro. Furthermore, both S1P₁ and S1P₃ are implicated in the modulation of macrophage responses. This compound can be employed to investigate the impact of blocking these receptors on macrophage polarization, chemotaxis, and the production of inflammatory cytokines.
These application notes provide an overview of the key immunological applications of this compound, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of S1P signaling in immunity.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound and its effects on various immunological parameters.
Table 1: Receptor Binding Affinities and Agonist Activities of this compound
| Receptor | Activity | pKi / pEC₅₀ | Reference |
| S1P₁ | Antagonist | 7.86 (pKi) | |
| S1P₃ | Antagonist | 5.93 (pKi) | |
| S1P₄ | Agonist | 6.58 (pEC₅₀) | |
| S1P₅ | Agonist | 7.07 (pEC₅₀) |
Table 2: In Vitro Immunological Effects of this compound
| Cell Type | Assay | Stimulus | This compound Concentration | Observed Effect | Reference |
| Jurkat T cells | Chemotaxis | S1P (100 nM) | 20 µM | ~25% inhibition of migration | |
| Jurkat T cells | Chemotaxis | S1P (100 nM) | 50 µM | ~75% inhibition of migration | |
| RAW264.7 Macrophages | IL-6 Secretion | LPS (1 ng/mL) + Palmitate (100 µM) | 40 nM | Attenuated IL-6 upregulation | |
| RAW264.7 Macrophages | IL-6 Secretion | LPS (1 ng/mL) + Palmitate (100 µM) | 80 nM | Attenuated IL-6 upregulation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Protocol 1: Inhibition of S1P-Induced Lymphocyte Chemotaxis
This protocol describes a method to assess the inhibitory effect of this compound on the migration of lymphocytes towards an S1P gradient using a Transwell assay.
Materials:
-
Jurkat T cells (or other lymphocyte cell line/primary lymphocytes)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Sphingosine-1-Phosphate (S1P)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell counter or fluorescence plate reader
-
Calcein-AM (for fluorescence-based quantification)
Procedure:
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS.
-
Cell Preparation:
-
Harvest cells and wash twice with serum-free RPMI-1640.
-
Resuspend cells in RPMI-1640 containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Serum starve the cells for 2-4 hours at 37°C.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 with 0.1% BSA to desired working concentrations (e.g., 20 µM and 50 µM). Include a vehicle control (DMSO at the same final concentration).
-
Prepare a stock solution of S1P in a suitable solvent (e.g., methanol with 0.1% BSA) and dilute to a working concentration of 100 nM in RPMI-1640 with 0.1% BSA.
-
-
Pre-treatment:
-
Incubate the serum-starved cell suspension with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add 600 µL of RPMI-1640 with 0.1% BSA containing 100 nM S1P to the lower wells of the 24-well plate. For a negative control, use medium without S1P.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Direct Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-Based Assay: If cells were pre-labeled with Calcein-AM, measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the initial number of cells added to the insert.
-
Determine the percentage inhibition of migration by this compound compared to the vehicle control in the presence of S1P.
-
Protocol 2: Assessment of this compound on Macrophage Cytokine Production
This protocol outlines a method to evaluate the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line (or primary bone marrow-derived macrophages)
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute in serum-free DMEM to desired working concentrations (e.g., 40 nM and 80 nM). Include a vehicle control.
-
Prepare a stock solution of LPS in sterile PBS and dilute to a working concentration of 1 ng/mL in serum-free DMEM.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control in serum-free DMEM for 1-2 hours at 37°C.
-
Add LPS (and palmitate if desired, to a final concentration of 100 µM, as described in some studies) to the wells to stimulate the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of the desired cytokines (e.g., IL-6, TNF-α) in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, LPS-stimulated group to determine the effect of S1P₁/S1P₃ antagonism.
-
Conclusion
This compound is a potent and selective antagonist of S1P₁ and S1P₃ receptors, making it an indispensable tool for immunological research. The provided application notes and protocols offer a framework for investigating the roles of these receptors in key immune processes. By utilizing this compound, researchers can further elucidate the intricate signaling networks governed by S1P and potentially identify new therapeutic targets for inflammatory and autoimmune diseases. It is recommended that researchers perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
References
- 1. Platelet-derived sphingosine 1-phosphate induces migration of Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LPS and Palmitate Synergistically Stimulate Sphingosine Kinase 1 and Increase Sphingosine 1 Phosphate in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC 23019 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC 23019 is a valuable pharmacological tool for investigating the role of sphingosine-1-phosphate (S1P) signaling in the cardiovascular system. It acts as a competitive antagonist at the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), while concurrently displaying agonist activity at S1P4 and S1P5 receptors.[1] S1P signaling is deeply implicated in a myriad of cardiovascular processes, including the regulation of heart rate, cardiomyocyte survival and contractility, endothelial barrier function, and fibrotic responses.[2][3] Consequently, this compound serves as a critical agent for dissecting the specific contributions of S1P1 and S1P3 receptors in various cardiovascular disease models.
These application notes provide an overview of the use of this compound in cardiovascular research, with detailed protocols for its application in in vitro models using primary cardiomyocytes, endothelial cells, and cardiac fibroblasts.
Physicochemical Properties and Receptor Affinity
| Property | Value | Reference |
| Molecular Weight | 372.4 g/mol | [4] |
| Formula | C₁₇H₂₉N₂O₅P | [4] |
| S1P1 pKi | 7.86 | |
| S1P3 pKi | 5.93 | |
| S1P4 pEC50 | 6.58 | |
| S1P5 pEC50 | 7.07 |
In Vitro Cardiovascular Models
Cardiomyocyte Models
S1P signaling in cardiomyocytes is crucial for protection against ischemic injury and for the regulation of contractility. This compound is instrumental in elucidating the roles of S1P1 and S1P3 in these processes.
Quantitative Data Summary: this compound in Cardiomyocyte Models
| Model System | Application | This compound Concentration | Key Findings | Reference |
| Isolated Adult Mouse Cardiomyocytes | Inhibition of S1P-induced ERK Phosphorylation | 1 µM | Completely inhibited S1P-induced ERK activation. | |
| Isolated Adult Mouse Cardiomyocytes | Cardioprotection against Hypoxia/Reoxygenation | 1 µM | Abrogated the pro-survival effect of S1P. | |
| Isolated Mouse Ventricular Myocytes | Antagonism of Negative Inotropy | Not specified | Blocked the negative inotropic effects of the S1P1 agonist SEW2871. |
Experimental Protocol: Inhibition of S1P-Induced ERK Phosphorylation in Isolated Cardiomyocytes
This protocol is adapted from a study investigating S1P signaling in adult mouse cardiomyocytes.
1. Cardiomyocyte Isolation:
- Isolate primary cardiomyocytes from adult mice using established enzymatic digestion protocols.
- Plate the isolated cardiomyocytes on laminin-coated culture dishes.
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- On the day of the experiment, dilute this compound in serum-free culture medium to a final concentration of 1 µM.
- Pre-treat the cardiomyocytes with the this compound-containing medium for 30 minutes at 37°C.
- A vehicle control (e.g., DMSO at the same final concentration) should be run in parallel.
3. S1P Stimulation:
- Prepare a solution of S1P in serum-free culture medium.
- After the 30-minute pre-treatment, add S1P to the culture medium to achieve the desired final concentration for stimulation (e.g., 1 µM).
- Incubate for the desired time to observe ERK phosphorylation (e.g., 10 minutes).
4. Western Blot Analysis:
- Lyse the cells and collect protein extracts.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- Quantify band intensities to determine the ratio of p-ERK to total ERK.
Signaling Pathway: S1P-Induced ERK Activation in Cardiomyocytes
References
- 1. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for VPC 23019 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC 23019 is a valuable pharmacological tool for investigating the roles of Sphingosine-1-Phosphate (S1P) signaling in the nervous system. It is a competitive antagonist of the S1P receptors S1P₁ and S1P₃, which are G protein-coupled receptors widely expressed in the central nervous system (CNS) and implicated in a variety of neuronal processes.[1][2] Notably, this compound also exhibits agonist activity at S1P₄ and S1P₅ receptors, a factor that should be considered in experimental design and data interpretation.
These application notes provide an overview of the use of this compound in key neuroscience research areas, detailed protocols for relevant experiments, and a summary of its pharmacological properties.
Key Applications in Neuroscience
-
Investigation of Neuronal Plasticity and Morphology: S1P signaling through S1P₁ and S1P₃ receptors plays a crucial role in regulating neurite outgrowth, retraction, and dendritic spine stability.[1] this compound can be utilized to dissect the specific contributions of these receptors to these processes. A significant application is in the study of denervation-induced dendritic atrophy, where this compound has been shown to prevent the loss of dendritic length and stability in organotypic slice cultures.
-
Modulation of Synaptic Activity: S1P receptors are present in synapses and are involved in the regulation of spontaneous neuronal activity. By antagonizing S1P₁ and S1P₃, this compound can be used to explore the impact of this signaling axis on neurotransmission and synaptic function.
-
Neuroinflammation and Neuroprotection: S1P signaling is a key regulator of neuroinflammatory processes. This compound can be employed to study the role of S1P₁ and S1P₃ in glial cell activation and the subsequent inflammatory cascade in models of neurological disease. Its ability to prevent dendritic atrophy suggests potential neuroprotective effects.
Quantitative Data
The following table summarizes the reported binding affinities and functional activities of this compound for various S1P receptors.
| Receptor | Assay Type | Species | Value | Units | Reference |
| S1P₁ | pKi | Human | 7.86 | ||
| S1P₃ | pKi | Human | 5.93 | ||
| S1P₄ | pEC₅₀ | Human | 6.58 | ||
| S1P₅ | pEC₅₀ | Human | 7.07 |
Experimental Protocols
Protocol 1: Organotypic Entorhino-Hippocampal Slice Culture for Studying Denervation-Induced Dendritic Atrophy
This protocol is adapted from methodologies used to study dendritic changes following deafferentation.
Materials:
-
P6-P8 mouse pups (e.g., GFP-expressing line for visualization)
-
Dissection medium (e.g., Hibernate-A based)
-
Slice culture medium (e.g., serum-free formulation)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome
-
This compound (Tocris, MedchemExpress, or equivalent)
-
Vehicle (e.g., DMSO)
-
Fluorescence microscope for live-cell imaging
Procedure:
-
Slice Preparation: a. Anesthetize and decapitate P6-P8 mouse pups. b. Dissect the brain in ice-cold dissection medium. c. Cut 350 µm thick horizontal slices containing the entorhinal cortex and hippocampus using a vibratome. d. Transfer slices to Millicell inserts in a 6-well plate containing slice culture medium.
-
Denervation (Entorhinal Cortex Lesion): a. After 3 days in vitro, perform a surgical transection of the perforant path fibers from the entorhinal cortex to the hippocampus under a dissecting microscope.
-
This compound Treatment: a. Immediately after the lesion, replace the culture medium with fresh medium containing this compound at the desired final concentration (e.g., 1 µM). A vehicle control group should be run in parallel. b. Change the medium with fresh this compound or vehicle every 2-3 days.
-
Live-Cell Imaging and Dendritic Spine Analysis: a. At desired time points (e.g., 3, 7, 14 days post-lesion), acquire images of GFP-labeled dendrites in the denervated outer molecular layer of the dentate gyrus using a confocal or two-photon microscope. b. Acquire z-stacks of dendritic segments for 3D reconstruction. c. Analyze dendritic length, branching, and spine density and morphology using appropriate software (e.g., ImageJ/Fiji with NeuronJ plugin, Neurolucida).
Experimental workflow for studying the effect of this compound on dendritic atrophy.
Protocol 2: Immunofluorescence Staining for S1P₁ and S1P₃ Receptors in Brain Tissue
This protocol provides a general framework for localizing S1P₁ and S1P₃ receptors in brain sections.
Materials:
-
Fixed brain tissue (e.g., 4% paraformaldehyde-perfused)
-
Cryostat or vibratome
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies against S1P₁ and S1P₃
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning: a. Cut 20-40 µm thick sections of the brain region of interest using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): a. For paraffin-embedded tissue, deparaffinize and rehydrate sections. b. Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Immunostaining: a. Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes. b. Block non-specific binding with blocking solution for 1 hour at room temperature. c. Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C. d. Wash sections three times with PBS. e. Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light. f. Wash sections three times with PBS. g. Counterstain with DAPI or Hoechst for 10 minutes. h. Wash sections twice with PBS.
-
Mounting and Imaging: a. Mount sections on glass slides with mounting medium. b. Acquire images using a confocal or epifluorescence microscope.
Protocol 3: RhoA Activation Assay (G-LISA)
This protocol is a general guideline for a common downstream functional assay for S1P₃ receptor activation.
Materials:
-
Cultured neuronal cells or brain tissue lysates
-
RhoA Activation Assay Kit (e.g., G-LISA from Cytoskeleton, Inc.)
-
S1P (agonist control)
-
This compound
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: a. Culture neuronal cells to the desired confluency. b. Pre-incubate cells with this compound or vehicle for a specified time (e.g., 30 minutes). c. Stimulate cells with S1P for a short period (e.g., 5-10 minutes). d. Lyse the cells with ice-cold lysis buffer. e. Clarify the lysates by centrifugation.
-
RhoA Activation Assay: a. Follow the manufacturer's instructions for the G-LISA kit. This typically involves: i. Adding cell lysates to a 96-well plate coated with a Rho-GTP binding protein. ii. Incubating to allow active RhoA to bind. iii. Washing away unbound proteins. iv. Adding a primary antibody specific for RhoA. v. Adding a secondary antibody conjugated to horseradish peroxidase (HRP). vi. Adding an HRP substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: a. Measure the absorbance or luminescence using a microplate reader. b. Normalize the signal to the total protein concentration in each lysate. c. Compare the levels of active RhoA in different treatment groups.
Workflow for the RhoA activation assay (G-LISA).
Signaling Pathways
This compound primarily antagonizes the S1P₁ and S1P₃ receptors, which are coupled to different G proteins and initiate distinct downstream signaling cascades.
-
S1P₁ Receptor Signaling: S1P₁ is predominantly coupled to the Gαi/o family of G proteins. Activation of S1P₁ by S1P leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the PI3K/Akt pathway, which is generally associated with cell survival and proliferation. In the context of neuronal morphology, S1P₁ signaling can also activate Rac1, a small GTPase that promotes neurite outgrowth and elongation.
-
S1P₃ Receptor Signaling: S1P₃ can couple to Gαi/o, Gαq/11, and Gα12/13. This promiscuous coupling allows for a wider range of downstream effects. Coupling to Gαq/11 activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Coupling to Gα12/13 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The RhoA/ROCK pathway is critically involved in actin-myosin contractility and is often associated with growth cone collapse and neurite retraction.
By blocking S1P binding to S1P₁ and S1P₃, this compound can inhibit these signaling pathways, thereby preventing S1P-mediated effects such as neurite retraction and promoting dendritic stability.
Simplified S1P₁ and S1P₃ signaling pathways and the inhibitory action of this compound.
References
- 1. Organotypic entorhino-hippocampal slice cultures--a tool to study the molecular and cellular regulation of axonal regeneration and collateral sprouting in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organotypic Entorhino-Hippocampal Slice Cultures—A Tool to Study the Molecular and Cellular Regulation of Axonal Regeneration and Collateral Sprouting In Vitro | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for VPC 23019 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC 23019 is a valuable pharmacological tool for studying the role of sphingosine-1-phosphate (S1P) signaling in various physiological and pathological processes. It acts as a competitive antagonist at the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), while exhibiting agonist activity at S1P4 and S1P5 receptors.[1] This dual activity makes it a crucial compound for dissecting the specific contributions of S1P1 and S1P3 in vivo. These application notes provide detailed information on the use of this compound in mouse studies, including dosage, administration protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes reported dosages of this compound used in rodent studies. It is crucial to note that the optimal dose can vary significantly depending on the mouse model, the specific research question, and the experimental design. Therefore, the information below should be used as a starting point for dose-ranging studies.
| Animal Model | Dose | Administration Route | Study Focus | Reference |
| Obese Male Mice (C57BL/6JHamSlc-ob/ob) | 40 mg/kg/day | Oral (in diet) | Investigation of fat deposition and glucose tolerance | Kimura et al., 2023 |
| Male Sprague-Dawley Rats | 0.5 mg/kg | Intraperitoneal (i.p.) | Ischemic stroke neuroprotection study | Hasegawa et al., 2011 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper preparation of this compound is critical for ensuring its bioavailability and achieving consistent experimental results. Below are protocols for preparing solutions for oral and intraperitoneal administration.
1. Preparation of a Suspended Solution for Oral and Intraperitoneal Injection:
This protocol yields a suspended solution of 2.08 mg/mL.[1]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
It is recommended to use the working solution on the same day it is prepared.
-
2. Preparation of a Clear Solution for Injection:
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear.
-
Administration Protocols in Mice
The choice of administration route depends on the experimental goals, such as the desired pharmacokinetic profile and the target tissue.
1. Intraperitoneal (i.p.) Injection:
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound solution slowly.
-
The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
2. Oral Gavage:
-
Procedure:
-
Restrain the mouse securely.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Administer the this compound solution slowly.
-
The maximum recommended gavage volume for a mouse is typically 10 mL/kg.
-
Signaling Pathways and Experimental Workflows
S1P1/S1P3 Signaling Pathway
This compound competitively antagonizes S1P1 and S1P3 receptors, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate. These pathways are integral to numerous cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.
Caption: S1P1/S1P3 signaling and this compound antagonism.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the efficacy of this compound in a mouse model of disease.
Caption: General workflow for an in vivo efficacy study.
References
Preparing Stock Solutions of VPC 23019: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of VPC 23019, a widely used competitive antagonist of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₃.[1][2][3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines recommended solvents, solubility data, step-by-step preparation protocols for both in vitro and in vivo applications, and appropriate storage conditions. Additionally, it includes a brief overview of the S1P signaling pathway and a workflow for stock solution preparation, both visualized with diagrams.
Introduction to this compound
This compound is a valuable chemical tool for studying the physiological and pathological roles of the S1P₁ and S1P₃ receptors. It is an analog of sphingosine-1-phosphate and acts as a competitive antagonist at the S1P₁ and S1P₃ receptors. It has been utilized in various studies, including those investigating cancer cell migration, angiogenesis, and immune cell trafficking. Given its importance in research, the ability to prepare stable and accurately concentrated stock solutions is paramount.
Chemical and Physical Properties:
| Property | Value |
| Molecular Weight | 372.4 g/mol |
| Formula | C₁₇H₂₉N₂O₅P |
| CAS Number | 449173-19-7 |
| Purity | ≥95% (typically analyzed by HPLC) |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound can vary depending on the solvent and any additives. The following table summarizes solubility data from various sources. It is always recommended to consult the batch-specific certificate of analysis provided by the supplier.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 0.25 mg/mL | ~0.67 mM | - |
| Acidified DMSO (5% 1N HCl in DMSO) | 3.72 mg/mL | 10 mM | Gentle warming may be required. |
| 2eq. NaOH | 18.62 mg/mL | 50 mM | - |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.59 mM | Forms a clear solution. |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.59 mM | Forms a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | 5.59 mM | Forms a suspended solution; sonication may be needed. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Acidified DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for cell-based assays.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1N Hydrochloric acid (HCl)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Prepare Acidified DMSO: Prepare a solution of 5% 1N HCl in DMSO. For example, to make 1 mL of acidified DMSO, add 50 µL of 1N HCl to 950 µL of DMSO.
-
Weigh this compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM solution, you will need 3.724 mg of this compound (assuming a molecular weight of 372.4 g/mol ).
-
Dissolve this compound: Add the appropriate volume of acidified DMSO to the weighed this compound.
-
Aid Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol for Preparing a 2.08 mg/mL Working Solution for in vivo Administration
This protocol describes the preparation of a formulation suitable for intraperitoneal or oral administration in animal models.
Materials:
-
This compound solid
-
DMSO
-
PEG300
-
Tween-80
-
Saline (sterile, physiological)
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 20.8 mg/mL stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO.
-
Add Solvents Sequentially: For a final volume of 1 mL, add each solvent one by one in the following order:
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Ensure Homogeneity: Vortex the solution extensively. This protocol results in a suspended solution. For a more homogeneous suspension, use an ultrasonic bath.
-
Use Freshly Prepared: It is recommended to prepare this working solution fresh on the day of use.
Visualizations
S1P Signaling Pathway
This compound acts as an antagonist at the S1P₁ and S1P₃ receptors, thereby blocking the downstream signaling cascades initiated by sphingosine-1-phosphate.
Caption: S1P signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Conclusion
The accurate and consistent preparation of this compound stock solutions is fundamental to obtaining reliable and reproducible experimental results. This guide provides comprehensive protocols and data to assist researchers in this process. By following these guidelines, researchers can be confident in the quality and integrity of their this compound solutions. Always refer to the manufacturer's certificate of analysis for batch-specific information.
References
Application Note: VPC 23019 Cell Migration Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in physiological events such as embryonic development, tissue repair, and immune responses. However, dysregulation of cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of cell migration. S1P, a bioactive lysophospholipid, exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The activation of these receptors, particularly S1P1 and S1P3, initiates downstream signaling cascades that modulate the cytoskeletal rearrangements necessary for cell motility.
VPC 23019 is a competitive antagonist of the S1P1 and S1P3 receptors.[1] Its ability to block the binding of S1P to these receptors makes it a valuable tool for investigating the role of the S1P signaling pathway in cell migration and for screening potential therapeutic agents that target this pathway. This application note provides a detailed protocol for a cell migration assay using this compound, focusing on the Boyden chamber assay, a widely accepted method for studying chemotaxis.[2][3][4]
Principle of the Assay
The Boyden chamber assay, or transwell migration assay, utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded into the upper compartment, and a chemoattractant, in this case, S1P, is placed in the lower compartment. This creates a chemical gradient that stimulates the cells to migrate through the pores of the membrane toward the chemoattractant.
This compound, as an antagonist of S1P1 and S1P3, is expected to inhibit this S1P-induced cell migration in a dose-dependent manner. By quantifying the number of cells that migrate to the lower surface of the membrane in the presence of varying concentrations of this compound, the inhibitory effect of the compound can be determined.
Data Presentation
The following table summarizes representative quantitative data from a Boyden chamber cell migration assay investigating the inhibitory effect of this compound on S1P-induced cell migration. The data is presented as the percentage of inhibition of cell migration relative to the S1P-only control.
| This compound Concentration (µM) | Mean Inhibition of Cell Migration (%) | Standard Deviation (%) |
| 0.01 | 15.2 | 4.5 |
| 0.1 | 45.8 | 6.2 |
| 1 | 78.5 | 5.1 |
| 10 | 95.3 | 3.8 |
| 100 | 98.1 | 2.5 |
Note: This data is representative and may vary depending on the cell type and specific experimental conditions.
Experimental Protocols
Materials
-
Boyden chamber apparatus (e.g., 48-well micro chemotaxis chamber)
-
Polycarbonate membranes with appropriate pore size (e.g., 8 µm for many cancer cell lines)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sphingosine-1-Phosphate (S1P)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or Crystal Violet)
-
Microscope
-
Cell counter or hemocytometer
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Cell Culture and Preparation:
-
Culture the chosen cell line in appropriate complete medium supplemented with 10% FBS until they reach 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a medium containing a low serum concentration (e.g., 0.5% FBS) or serum-free medium with 0.1% BSA. This enhances the chemotactic response to S1P.
-
On the day of the assay, detach the cells using Trypsin-EDTA, and then wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 5 x 10^5 cells/mL.
2. Preparation of Reagents:
-
S1P Stock Solution: Prepare a high-concentration stock solution of S1P in a suitable solvent (e.g., methanol with 0.1% BSA).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Chemoattractant Solution (S1P): Dilute the S1P stock solution in serum-free medium containing 0.1% BSA to the desired final concentration (e.g., 100 nM, which is a commonly effective concentration for inducing migration).
-
Inhibitor Solutions (this compound): Prepare serial dilutions of this compound in the cell suspension (serum-free medium with 0.1% BSA) to achieve the desired final concentrations for the dose-response experiment (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
3. Boyden Chamber Assay Procedure:
-
Assembly: Assemble the Boyden chamber according to the manufacturer's instructions, placing the polycarbonate membrane between the upper and lower wells.
-
Loading Chemoattractant: Add the chemoattractant solution (S1P) to the lower wells of the chamber. Include a negative control with serum-free medium only.
-
Loading Cells and Inhibitor:
-
For the experimental groups, pre-incubate the prepared cell suspension with the different concentrations of this compound for 30 minutes at 37°C.
-
For the positive control (S1P only), use the cell suspension without any inhibitor.
-
For the negative control, use the cell suspension without any inhibitor.
-
Carefully add the cell suspensions (containing the respective concentrations of this compound or vehicle) to the upper wells of the chamber.
-
-
Incubation: Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for a duration optimized for the specific cell line (typically 4-24 hours).
4. Quantification of Cell Migration:
-
Disassembly and Fixation: After incubation, disassemble the chamber and carefully remove the membrane with forceps.
-
Removal of Non-migrated Cells: Gently scrape the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing it in a fixative solution (e.g., methanol) for 10 minutes.
-
Staining: Stain the fixed cells by immersing the membrane in a staining solution (e.g., Giemsa or 0.1% Crystal Violet) for an appropriate time.
-
Washing: Gently wash the membrane with distilled water to remove excess stain.
-
Cell Counting: Allow the membrane to air dry. Mount the membrane on a microscope slide and count the number of migrated cells in several random high-power fields using a light microscope. Calculate the average number of migrated cells per field for each condition.
5. Data Analysis:
-
Calculate the mean and standard deviation of the number of migrated cells for each condition.
-
To determine the percentage of inhibition for each this compound concentration, use the following formula:
% Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with S1P only)] x 100%
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of S1P-induced cell migration).
Mandatory Visualizations
References
VPC23019: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC23019 is a selective antagonist of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P3.[1] This small molecule plays a critical role in angiogenesis research by inhibiting the pro-angiogenic signaling pathways mediated by S1P. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[2][3] By blocking the S1P1 and S1P3 receptors on endothelial cells, VPC23019 effectively curtails endothelial cell migration, invasion, and tube formation, key events in the angiogenic cascade.[4] These application notes provide a comprehensive overview of the utility of VPC23019 in angiogenesis research, including detailed protocols for key in vitro and in vivo experiments and a summary of its effects on angiogenic factor secretion.
Mechanism of Action
Sphingosine-1-phosphate is a bioactive lipid mediator that, upon binding to its G protein-coupled receptors (S1PRs) on endothelial cells, initiates a signaling cascade that promotes angiogenesis.[5] Specifically, activation of S1P1 and S1P3 receptors leads to the activation of downstream signaling pathways involving Rac, a small GTPase that is essential for cell migration. VPC23019 acts as a competitive antagonist at S1P1 and S1P3 receptors, thereby preventing S1P from binding and initiating these pro-angiogenic signals. This targeted inhibition makes VPC23019 a valuable tool for dissecting the role of the S1P/S1PR axis in angiogenesis and for evaluating the therapeutic potential of targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiogenesis-Related Pathways in the Pathogenesis of Ovarian Cancer [mdpi.com]
- 3. Angiogenesis in epithelian ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 1/sphingosine-1-phosphate (S1P)/S1P receptor axis is involved in ovarian cancer angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of sphingosine-1-phosphate signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of VPC 23019
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC 23019 is a valuable pharmacological tool for studying the physiological and pathological roles of Sphingosine-1-Phosphate (S1P) signaling. It is a competitive antagonist of the S1P receptor 1 (S1P1) and S1P receptor 3 (S1P3), while also exhibiting agonist activity at S1P4 and S1P5 receptors.[1] This dual activity profile necessitates careful selection of in vitro models to accurately dissect its effects on the S1P1 receptor. These application notes provide detailed protocols for key in vitro assays to characterize the antagonist activity of this compound at the S1P1 receptor.
Data Presentation
The following table summarizes the known binding affinities and functional potencies of this compound for various S1P receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Parameter | Value | Notes |
| S1P1 | pKi | 7.86 | Competitive antagonist binding affinity.[1] |
| S1P3 | pKi | 5.93 | Competitive antagonist binding affinity.[1] |
| S1P4 | pEC50 | 6.58 | Agonist activity.[1] |
| S1P5 | pEC50 | 7.07 | Agonist activity.[1] |
| S1P1 | Functional Antagonism | Potent | This compound effectively inhibits S1P-induced downstream signaling. |
| S1P3 | Functional Antagonism | Less potent than at S1P1 | This compound is a more potent antagonist at S1P1 than at S1P3. |
| Endothelial Cell Migration | Inhibition | Yes | This compound inhibits S1P-induced endothelial cell migration and invasion. A specific IC50 value was not found in the searched literature. |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway downstream of the S1P1 receptor, which is primarily coupled to the Gi family of G proteins. Activation of S1P1 by S1P leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades involving PI3K/Akt and Ras/ERK pathways, ultimately regulating cell survival, proliferation, and migration. This compound acts by competitively blocking the binding of S1P to S1P1, thereby inhibiting these downstream effects.
Caption: S1P1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
A typical workflow for characterizing a potential S1P1 receptor antagonist like this compound involves a series of in vitro assays, starting from receptor binding to functional cellular responses.
Caption: General experimental workflow for in vitro characterization of S1P1 receptor antagonists.
Experimental Protocols
Herein are detailed protocols for three key in vitro assays to assess the antagonist activity of this compound on the S1P1 receptor.
Protocol 1: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Materials:
-
Membranes from CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
S1P (agonist).
-
This compound (test antagonist).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Plate reader (scintillation counter).
Procedure:
-
Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Add 25 µL of a fixed, sub-maximal concentration of S1P (e.g., EC₈₀, to be determined in a preliminary agonist dose-response experiment) to all wells except the basal and non-specific binding controls. Add vehicle to basal control wells.
-
Add 50 µL of S1P1-expressing cell membranes (5-20 µg of protein) diluted in Assay Buffer to all wells.
-
Pre-incubate for 30 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10 µM) diluted in Assay Buffer to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Plot the percentage of S1P-stimulated [³⁵S]GTPγS binding against the concentration of this compound.
-
Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon S1P1 receptor activation. S1P1 coupling to Gαi can lead to a downstream release of intracellular calcium stores. Antagonists will block the agonist-induced calcium flux.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
S1P (agonist).
-
This compound (test antagonist).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed S1P1-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Antagonist Pre-incubation:
-
Add 50 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject 50 µL of S1P (at a final EC₈₀ concentration) into the wells and immediately begin recording the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data as a percentage of the maximal S1P response in the absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.
-
Protocol 3: Endothelial Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards an S1P gradient, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Transwell inserts (e.g., 8.0 µm pore size for 24-well plates).
-
Fibronectin or collagen I for coating.
-
S1P (chemoattractant).
-
This compound (test inhibitor).
-
Endothelial Cell Basal Medium (EBM) with 0.1% BSA.
-
Calcein AM or DAPI for cell staining.
-
Fluorescence microscope or plate reader.
Procedure:
-
Coating of Transwell Inserts:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) or collagen I (50 µg/mL) for at least 2 hours at 37°C.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in EBM with 0.1% BSA for 4-6 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in EBM with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.1% BSA containing S1P (e.g., 10-100 nM) as the chemoattractant. For the negative control, add medium without S1P.
-
In a separate tube, pre-incubate the HUVEC suspension with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a fluorescent dye such as Calcein AM (for live cells) or DAPI (for nuclei).
-
Capture images of the migrated cells using a fluorescence microscope and count the number of cells per field of view. Alternatively, quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per condition.
-
Express the data as a percentage of the migration induced by S1P alone.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
References
Troubleshooting & Optimization
VPC 23019 solubility issues and solutions
For researchers, scientists, and drug development professionals utilizing VPC 23019, this technical support center provides essential information regarding its solubility, offering solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of sphingosine-1-phosphate (S1P) that functions as a competitive antagonist at the S1P1 and S1P3 receptors, with pKi values of 7.86 and 5.93, respectively.[1][2] It is also reported to act as an agonist at S1P4 and S1P5 receptors.[1] Its antagonistic action on S1P1 and S1P3 receptors allows it to inhibit S1P-induced cell migration in various cancer cell lines and neural stem cells.
Q2: I am observing precipitation or phase separation when preparing my this compound solution. What can I do?
If you encounter precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of this compound. It is crucial to ensure the compound is fully dissolved before use in your experiments to guarantee accurate concentration and activity.
Q3: What are the recommended storage conditions for this compound stock solutions?
To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot your prepared stock solution and store it appropriately. For long-term storage, keep the aliquots at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. Always ensure the storage is sealed to protect from moisture.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Buffers
This compound has limited solubility in aqueous solutions. Direct dissolution in saline or phosphate-buffered saline (PBS) will likely result in precipitation.
Solutions:
-
Use of Organic Solvents: The primary approach is to first dissolve this compound in an organic solvent before further dilution into aqueous-based experimental media. DMSO is a commonly used initial solvent.
-
Specialized Solvent Systems: For in vivo or cell-based assays where high concentrations of organic solvents are not desirable, specific solvent formulations are recommended. These often involve a combination of solvents to create a stable solution or suspension.
Quantitative Solubility Data
For ease of comparison, the following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Solution Appearance | Notes |
| DMSO | 0.25 | 0.67 | - | |
| Acidified DMSO (5% 1N HCl in DMSO) | 3.72 | 10 | - | Gentle warming may be required. |
| 2eq. NaOH | 18.62 | 50 | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 | 5.59 | Suspended Solution | Ultrasonic treatment is needed. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.59 | Clear Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.59 | Clear Solution |
Molecular Weight of this compound is 372.4 g/mol .
Detailed Experimental Protocols
Protocol 1: Preparation of a Suspended Solution for In Vivo Use
This protocol yields a suspended solution suitable for oral and intraperitoneal injections.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to ensure a uniform suspension.
Protocol 2: Preparation of a Clear Solution using SBE-β-CD
This protocol results in a clear solution, which can be advantageous for various experimental setups.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Preparation of a Clear Solution in Corn Oil
This protocol is another option for creating a clear solution, often used for specific in vivo applications.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to achieve a clear and uniform solution.
Visualizing Pathways and Protocols
To further aid in experimental design and understanding, the following diagrams illustrate the signaling pathway of this compound and a logical workflow for addressing solubility issues.
Caption: Signaling pathway of this compound as an antagonist of S1P1 and S1P3 receptors.
Caption: Experimental workflow for dissolving this compound.
References
potential off-target effects of VPC 23019.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects and complex pharmacology of VPC 23019. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of sphingosine-1-phosphate (S1P). It is characterized as a competitive antagonist at the S1P1 and S1P3 receptors and an agonist at the S1P4 and S1P5 receptors.[1][2][3] Its primary on-target effects are mediated through the modulation of these S1P receptor subtypes.
Q2: Are there known off-target effects for this compound outside of the S1P receptor family?
Currently, there is no publicly available data from broad-based off-target screening panels (e.g., comprehensive kinase or GPCRome screens) for this compound. Therefore, its interaction with other protein classes remains largely uncharacterized. The term "off-target effects" when discussing this compound often refers to its complex pharmacology within the S1P receptor family, rather than interactions with unrelated targets.
Q3: Can this compound exhibit agonist activity at its antagonist targets?
Yes, this is a critical consideration. While this compound is classified as an S1P3 receptor antagonist, several studies have reported it to behave as a partial agonist in certain cellular contexts and assay systems.[4] This phenomenon is known as biased agonism, where a ligand can differentially activate signaling pathways downstream of the same receptor. For instance, this compound has been observed to stimulate Gi/o and G12/13 signaling pathways through S1P3, while failing to activate the Gq/11 pathway.
Q4: How does the observed partial agonism at S1P3 impact experimental outcomes?
The partial agonist activity of this compound at S1P3 can lead to unexpected or seemingly contradictory results. For example, instead of blocking S1P-induced vasoconstriction (an S1P3-mediated response), this compound has been shown to potentiate it in some experimental models. This is hypothesized to be due to its biased agonism, where it may inhibit certain signaling pathways while simultaneously activating others that contribute to the physiological response being measured.
Q5: What is the selectivity profile of this compound across the S1P receptor subtypes?
This compound exhibits a distinct selectivity profile across the five S1P receptor subtypes. It has the highest affinity for S1P1, followed by S1P3, and acts as an agonist at S1P4 and S1P5. Quantitative data for its binding affinities (pKi) and agonist potencies (pEC50) are summarized in the table below.
Quantitative Data Summary
| Receptor Subtype | Reported Activity | pKi (Antagonist) | pEC50 (Agonist) | Reference(s) |
| S1P1 | Competitive Antagonist | 7.86 | - | |
| S1P3 | Competitive Antagonist / Partial Agonist | 5.93 | - | |
| S1P4 | Agonist | - | 6.58 | |
| S1P5 | Agonist | - | 7.07 |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected agonist-like effects when using this compound as an S1P3 antagonist. | Biased agonism at the S1P3 receptor. | 1. Measure multiple downstream signaling readouts (e.g., cAMP accumulation, Ca2+ mobilization, Rho activation) to fully characterize the signaling profile in your system. 2. Use an alternative S1P3 antagonist with a different pharmacological profile for comparison. 3. If possible, use cells or tissues from S1P3 knockout animals as a negative control. |
| Variability in experimental results between different cell types. | Differential expression of S1P receptor subtypes and downstream signaling components. | 1. Characterize the S1P receptor expression profile in your experimental model using techniques like qPCR or Western blotting. 2. Be aware that the relative expression levels of S1P1, S1P3, S1P4, and S1P5 will influence the net effect of this compound. |
| Inconsistent results in vasoconstriction or other physiological assays. | Complex interplay between S1P receptor subtypes. For example, antagonism of S1P1-mediated vasodilation by this compound can unmask or potentiate S1P3-mediated vasoconstriction. | 1. Use selective agonists and antagonists for other S1P receptor subtypes to dissect the contribution of each receptor to the observed effect. 2. Consider the potential for this compound to be a substrate for lipid phosphate ectophosphatases (LPPs), which could alter its local concentration and activity. |
| Compound precipitation or poor solubility. | Improper solvent or storage conditions. | 1. Prepare stock solutions in an appropriate solvent such as DMSO. For aqueous buffers, ensure the final DMSO concentration is low and compatible with your assay. 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Materials:
-
HEK293T cell membranes expressing the S1P receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP, and 0.5% (w/v) fatty acid-free BSA.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
S1P (agonist).
-
This compound.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add assay buffer, this compound at various concentrations, and S1P at a fixed concentration (e.g., its EC80).
-
Add cell membranes (10-20 µg protein per well) to the plate and incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of S1P-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Materials:
-
CHO or HEK293 cells stably expressing the S1P receptor of interest (e.g., S1P3).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
S1P (agonist).
-
This compound.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations and incubate for 10-15 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add S1P at a fixed concentration to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the S1P-induced increase in fluorescence. Calculate the IC50 from the concentration-response curve. To test for agonist activity, add this compound alone and monitor for an increase in fluorescence.
Visualizations
Caption: this compound Signaling at S1P Receptors
Caption: Troubleshooting Workflow for this compound Experiments
References
- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Endogenous agonist–bound S1PR3 structure reveals determinants of G protein–subtype bias - PMC [pmc.ncbi.nlm.nih.gov]
VPC 23019 stability in cell culture media
Welcome to the technical support center for VPC 23019. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an analog of Sphingosine-1-phosphate (S1P). It functions as a competitive antagonist at the S1P1 and S1P3 receptors and as an agonist at the S1P4 and S1P5 receptors.[1] Its primary use in research is to inhibit S1P-induced signaling through S1P1 and S1P3, which can play a role in cell migration, proliferation, and survival.[2][3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound has limited solubility in aqueous solutions. The recommended solvents for creating stock solutions are DMSO, acidified DMSO (5% 1N HCl in DMSO), and 2eq. NaOH. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.
Q3: How should I store this compound stock solutions?
A3: Once prepared, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. Always refer to the manufacturer's specific recommendations for storage.
Q4: Is this compound stable in cell culture media?
A4: There is limited publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule in media can be influenced by factors such as pH, temperature, serum concentration, and the presence of metabolic enzymes. It is recommended to perform a stability assessment in your specific cell culture medium under your experimental conditions. A general protocol for this is provided in the Experimental Protocols section.
Q5: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What can I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: You may be exceeding the aqueous solubility limit of this compound.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally <0.1%) to minimize solvent-induced toxicity and solubility issues.
-
Use a carrier protein: The presence of serum (e.g., FBS) in the media can help to solubilize hydrophobic compounds. If you are using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA).
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biological effect | Compound degradation in stock solution. | Prepare fresh stock solutions. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| Compound instability in cell culture media. | Perform a stability study of this compound in your specific media and under your experimental conditions (see Protocol 2). Consider the half-life of the compound when designing your experiment (e.g., media changes). | |
| Incorrect final concentration. | Verify calculations for serial dilutions. Ensure the stock solution was fully dissolved before further dilution. | |
| Cell toxicity or death | High DMSO concentration. | Keep the final DMSO concentration in the culture medium below 0.1% where possible, as higher concentrations can be toxic to some cell lines. |
| Compound-induced cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line. | |
| Precipitate formation in media | Poor aqueous solubility. | Refer to the troubleshooting steps in FAQ #5. Lower the final concentration, optimize DMSO levels, and consider using media with serum or a carrier protein. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.4 g/mol | |
| Molecular Formula | C₁₇H₂₉N₂O₅P | |
| Purity | ≥95% | |
| Appearance | Crystalline solid |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~0.25 mg/mL | - | |
| Acidified DMSO (5% 1N HCl in DMSO) | up to 10 mM | Gentle warming may be required. | |
| 2eq. NaOH | up to 50 mM | - | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution. |
Table 3: Receptor Binding Affinity of this compound
| Receptor | pKi | Reference |
| S1P₁ | 7.86 | |
| S1P₃ | 5.93 |
| Receptor | pEC₅₀ | Reference |
| S1P₄ | 6.58 | |
| S1P₅ | 7.07 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 372.4 g/mol ), add 268.5 µL of DMSO. c. Vortex briefly to ensure complete dissolution. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This is a general protocol to determine the stability of this compound in your specific cell culture medium.
-
Materials: Complete cell culture medium (with serum and other supplements, as used in your experiments), this compound stock solution, sterile tubes, cell culture incubator, analytical instrument (e.g., HPLC-MS).
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C. b. Spike the pre-warmed medium with this compound from your concentrated stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.1%. c. Prepare a time-zero (T=0) sample by immediately taking an aliquot of the spiked media and quenching any potential degradation by adding an equal volume of ice-cold acetonitrile. Store this sample at -80°C until analysis. d. Incubate the remaining spiked media at 37°C in a cell culture incubator (with 5% CO₂). e. Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Immediately quench each sample with cold acetonitrile as in step 2c and store at -80°C. f. Analyze the concentration of the parent this compound compound in all samples using a validated analytical method such as LC-MS/MS. g. Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in your cell culture medium.
Visualizations
Caption: S1P1/S1P3 signaling and the antagonistic action of this compound.
Caption: Experimental workflow for assessing this compound stability in media.
References
interpreting unexpected results with VPC 23019
This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results that may arise during experiments involving the sphingosine-1-phosphate (S1P) receptor modulator, VPC 23019.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of sphingosine-1-phosphate (S1P). It is characterized as a competitive antagonist for the S1P1 and S1P3 receptors.[1][2] However, its pharmacological profile is complex, as it also functions as an agonist for the S1P4 and S1P5 receptors.[1] This dual activity is a critical factor in the interpretation of experimental data.
Q2: What is the receptor selectivity profile of this compound?
The binding affinities and functional potencies of this compound vary across the S1P receptor subtypes. The compound shows the highest affinity for S1P1.
| Receptor | Activity | pKi (Binding Affinity) | pEC50 (Functional Potency) |
| S1P1 | Antagonist | 7.86 | - |
| S1P3 | Antagonist | 5.93 | - |
| S1P4 | Agonist | - | 6.58 |
| S1P5 | Agonist | - | 7.07 |
| Data sourced from MedchemExpress and Tocris Bioscience. |
Troubleshooting Unexpected Results
Q3: Why am I observing an agonist-like effect (e.g., calcium mobilization, vasoconstriction) when using this compound, which is described as an S1P1/3 antagonist?
This is a documented phenomenon and can be attributed to the compound's complex pharmacology. There are several potential reasons for observing agonist-like activity:
-
Agonism at S1P4 and S1P5: If your experimental system (cell line, tissue) expresses S1P4 or S1P5 receptors, this compound will act as an agonist, triggering downstream signaling cascades associated with these receptors.
-
Partial Agonism at S1P3: Some studies have reported that this compound can act as a partial agonist at the S1P3 receptor, particularly in certain assay systems like calcium mobilization assays. This means it can weakly activate the receptor in the absence of the endogenous ligand (S1P).
-
Biased Agonism: this compound may function as a "biased agonist." It might antagonize one signaling pathway coupled to S1P3 (e.g., Gq-mediated calcium signaling) while simultaneously activating another (e.g., Gi-mediated signaling or Rho activation). This can lead to unexpected physiological responses, such as the potentiation of S1P-stimulated vasoconstriction in basilar arteries.
Caption: Complex pharmacology of this compound.
Q4: My results with this compound are inconsistent across different cell lines or tissues. What could be the cause?
Variability between experimental systems is often due to the differential expression of S1P receptor subtypes.
-
Receptor Expression Profile: A cell line that predominantly expresses S1P1 will likely show a clean antagonistic effect. In contrast, a tissue with high expression of S1P3, S1P4, and S1P5 may yield a mixed or predominantly agonist response. It is crucial to characterize the S1P receptor expression profile (e.g., via qPCR or Western blot) of your specific model system.
-
"Off-Target" Effects: While this compound has a defined profile on S1P receptors, at higher concentrations, the possibility of interactions with other, unrelated receptors or signaling molecules ("off-target" effects) cannot be entirely dismissed.
Caption: Troubleshooting workflow for unexpected results.
Q5: this compound is not effectively antagonizing the S1P-induced response in my assay. What are some potential experimental issues?
If you observe a lack of expected antagonism, consider these factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO for in vitro stock solutions. Repeated freeze-thaw cycles can inactivate the product. It is recommended to aliquot and store solutions at -80°C for up to 6 months.
-
Assay-Specific Pharmacology: The apparent activity of this compound can differ depending on the assay. For example, it competitively inhibits S1P-stimulated GTPγS binding but may act as a partial agonist in a calcium mobilization assay. This highlights the importance of using multiple, complementary assays to fully characterize the compound's effect.
-
S1P3-Rho Signaling: Some evidence suggests that this compound may not effectively antagonize S1P3-Rho conformational signaling, which could be relevant in assays measuring outcomes like cell contraction or migration.
Caption: Potential biased signaling of this compound at the S1P₃ receptor.
Experimental Protocols
Competition Radioligand Binding Assay (General Protocol)
This protocol provides a framework for determining the binding affinity (Ki) of this compound for a specific S1P receptor. It is based on the principle of competition between the unlabeled compound (this compound) and a radiolabeled S1P ligand for binding to the receptor.
1. Materials:
-
Cell membranes prepared from a cell line overexpressing the S1P receptor of interest.
-
Radiolabeled S1P ligand (e.g., [33P]S1P) at a concentration near its Kd.
-
Unlabeled S1P (for determining non-specific binding).
-
This compound serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates and filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation counter.
2. Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled S1P), and competitor binding (radioligand + membranes + serial dilutions of this compound).
-
Incubation: In each well, combine the cell membrane preparation, the competing test compound (this compound dilution, buffer, or excess unlabeled S1P), and the radiolabeled S1P ligand. The final volume is typically 200-250 µL.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter mat. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
VPC 23019 agonist activity at S1P4/S1P5 considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VPC23019, a known S1P1/S1P3 receptor antagonist and S1P4/S1P5 receptor agonist.
Summary of VPC23019 Activity
VPC23019 is a valuable pharmacological tool for studying the sphingosine-1-phosphate (S1P) signaling pathway. It exhibits a distinct selectivity profile, acting as a competitive antagonist at S1P1 and S1P3 receptors while demonstrating agonist activity at S1P4 and S1P5 receptors.[1] This dual activity requires careful consideration in experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the reported binding affinities (pKi) and agonist potencies (pEC50) of VPC23019 for various S1P receptor subtypes.
| Receptor | Activity | pKi | pEC50 |
| S1P1 | Antagonist | 7.86 | - |
| S1P3 | Antagonist | 5.93 | - |
| S1P4 | Agonist | - | 6.58 |
| S1P5 | Agonist | - | 7.07 |
Note: pKi represents the negative logarithm of the inhibition constant, and pEC50 represents the negative logarithm of the half-maximal effective concentration. Higher values indicate greater affinity and potency, respectively.
Signaling Pathways
S1P4 Signaling Pathway
Activation of the S1P4 receptor by an agonist like VPC23019 initiates signaling cascades primarily through Gαi and Gα12/13 proteins.[2][3] Gαi coupling leads to the activation of downstream effectors such as ERK (extracellular signal-regulated kinase) and PLC (phospholipase C), while Gα12/13 coupling primarily activates the Rho signaling pathway, influencing cytoskeletal dynamics.[2][4]
S1P5 Signaling Pathway
The S1P5 receptor, upon activation by VPC23019, couples to Gαi and Gα12/13 proteins. This can lead to the activation of the PI3K-AKT pathway and the mitotic kinase PLK1, which are involved in regulating mitotic progression. The Gα12/13-mediated activation of Rho can also influence cell migration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes prepared from cells expressing the S1P receptor of interest (S1P4 or S1P5).
-
[³⁵S]GTPγS.
-
VPC23019.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Scintillation cocktail.
-
Glass fiber filter mats.
Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of VPC23019 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for basal binding), 50 µL of S1P (for maximal binding), or 50 µL of VPC23019 dilutions.
-
Add 50 µL of diluted cell membranes to each well.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi-coupled S1P receptors.
Materials:
-
Cells expressing the S1P receptor of interest (S1P4 or S1P5).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
VPC23019.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of VPC23019 in assay buffer.
-
Place the plate in a fluorescence plate reader and measure the basal fluorescence.
-
Add VPC23019 dilutions to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
The peak fluorescence intensity is used to determine the agonist-induced calcium mobilization.
Troubleshooting and FAQs
Q1: I am having trouble dissolving VPC23019. What is the recommended solvent?
A1: VPC23019 has limited solubility in aqueous buffers. For stock solutions, it is recommended to dissolve it in DMSO. For in vitro experiments, further dilution from the DMSO stock into your assay buffer is necessary. Be aware that high concentrations of DMSO can affect cell viability and assay performance, so the final DMSO concentration should be kept low (typically <0.5%). For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline, or with SBE-β-CD may be required.
Q2: My experimental results with VPC23019 are inconsistent with the expected agonist activity at S1P4/S1P5.
A2: Several factors could contribute to this:
-
**Cell Line: ** Ensure that your cell line endogenously expresses S1P4 or S1P5, or has been successfully transfected to express the receptor at sufficient levels. Receptor expression levels can significantly impact the observed response.
-
Ligand Stability: VPC23019 is a lipid-like molecule and may be susceptible to degradation or adsorption to plasticware. Prepare fresh dilutions for each experiment and use low-binding plates if possible.
-
Assay Conditions: The specific G-protein coupling efficiency and downstream signaling pathways can be cell-type dependent. The observed functional response may vary between different assay systems (e.g., GTPγS vs. calcium mobilization vs. reporter gene assays).
-
Complex Pharmacology: VPC23019 has been reported to exhibit partial agonism at the S1P3 receptor in some assay systems. If your cells co-express S1P3, this could lead to complex and potentially confounding results. Consider using cell lines that do not express S1P3 or using an S1P3-specific antagonist to block this effect.
Q3: I am observing off-target effects in my experiments. How can I confirm the effects are S1P4/S1P5-mediated?
A3: To confirm the specificity of VPC23019's action at S1P4 or S1P5, consider the following controls:
-
Use a specific antagonist: Pre-treat your cells with a known selective antagonist for S1P4 or S1P5 before adding VPC23019. A reversal of the observed effect would indicate that it is mediated by the target receptor.
-
Use a knockout/knockdown model: The most definitive way to confirm specificity is to use cells where the S1P4 or S1P5 gene has been knocked out or its expression has been knocked down using siRNA. The effect of VPC23019 should be absent or significantly reduced in these cells.
-
Test in a null cell line: Use a parental cell line that does not express any S1P receptors to check for non-specific effects of the compound.
Q4: How should I interpret conflicting data from different functional assays?
A4: Conflicting data from different assays (e.g., a compound being a full agonist in a cAMP assay but a partial agonist in a calcium assay) can be indicative of "biased agonism" or "functional selectivity". This means that a ligand can stabilize different receptor conformations, leading to preferential activation of certain signaling pathways over others. For example, VPC23019 might preferentially activate Gαi-mediated pathways (measured by cAMP inhibition) over Gq-mediated pathways (measured by calcium mobilization) at the S1P3 receptor in some cellular contexts. It is important to consider the specific signaling pathway being measured by each assay and to use multiple readouts to build a comprehensive understanding of the compound's pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VPC 23019 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VPC 23019 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Improper solvent ratio- Temperature fluctuations- Incorrect pH | - Strictly follow the recommended dissolution protocols. Ensure all co-solvents are added sequentially and mixed thoroughly.- Prepare the working solution fresh on the day of use. If storage is necessary, store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.[1]- For some formulations, gentle warming and/or sonication can aid dissolution.[2] |
| Inconsistent experimental results | - Instability of the compound in the formulation- Variable bioavailability due to suspension vs. clear solution- Degradation of the compound after administration | - Prepare fresh working solutions for each experiment to ensure consistent compound activity.[2]- For protocols resulting in a suspension, ensure the solution is well-vortexed before each injection to guarantee uniform dosage.- Consider using a formulation that yields a clear solution, such as with SBE-β-CD, for potentially more consistent absorption.[2]- Assess the stability of this compound in the chosen vehicle under experimental conditions if inconsistencies persist. |
| Adverse effects in animal models (e.g., lethargy, weight loss) | - Off-target effects- Vehicle toxicity- High dosage | - Conduct a dose-response study to determine the optimal therapeutic window with minimal toxicity.- Include a vehicle-only control group to differentiate between compound- and vehicle-related effects.- Monitor animals closely for any signs of toxicity and adjust the dosage or administration frequency accordingly. |
| Lack of expected biological effect | - Insufficient dosage- Poor bioavailability- Inactive compound | - Verify the calculated dose and ensure accurate administration.- Consider alternative administration routes (e.g., intraperitoneal vs. oral) that may offer better bioavailability.[2]- Confirm the purity and activity of the this compound batch being used. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare this compound for in vivo administration?
A1: this compound has low aqueous solubility and requires a specific co-solvent formulation for in vivo use. A common method involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline. It is crucial to follow the recommended protocols to achieve a homogenous suspension or a clear solution.
-
Q2: Can I store the prepared this compound solution?
A2: It is highly recommended to prepare the working solution for in vivo experiments fresh on the same day of use. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. Avoid repeated freeze-thaw cycles.
-
Q3: What are the recommended administration routes for this compound?
A3: The provided dissolution protocols are suitable for oral and intraperitoneal injections. The choice of administration route should be based on the specific experimental design and animal model.
Dosage and Efficacy
-
Q4: What is a typical dosage for this compound in in vivo studies?
A4: The optimal dosage of this compound will vary depending on the animal model, the disease being studied, and the administration route. It is essential to perform a dose-response study to determine the most effective and non-toxic dose for your specific experiment.
-
Q5: What are the known in vivo effects of this compound?
A5: this compound is a competitive antagonist of S1P1 and S1P3 receptors and an agonist of S1P4 and S1P5 receptors. In vivo, antagonism of S1P1 and S1P3 receptors can inhibit processes such as cancer cell migration and angiogenesis.
Mechanism of Action and Off-Target Effects
-
Q6: What is the mechanism of action of this compound?
A6: this compound functions by blocking the signaling of sphingosine-1-phosphate (S1P) through its receptors S1P1 and S1P3. This interference can affect various cellular processes, including cell proliferation, migration, and survival.
-
Q7: Are there any known off-target effects of this compound?
A7: While this compound is designed to be a competitive antagonist at S1P1 and S1P3 receptors, it also acts as an agonist at S1P4 and S1P5 receptors. Researchers should be aware of this dual activity and consider its potential implications in their experimental design and data interpretation. It is advisable to include appropriate controls to assess any potential off-target effects.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Affinity (pKi) | Activity |
| S1P1 | 7.86 | Antagonist |
| S1P3 | 5.93 | Antagonist |
Data sourced from MedchemExpress and Tocris Bioscience.
Table 2: In Vitro Receptor Agonist Activity of this compound
| Receptor | Potency (pEC50) | Activity |
| S1P4 | 6.58 | Agonist |
| S1P5 | 7.07 | Agonist |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Suspended Solution)
This protocol is adapted from a commercially available formulation and yields a suspended solution suitable for oral and intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, follow these steps: a. Add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. b. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture. d. Mix again until the solution is homogeneous. e. Add 450 µL of saline to bring the final volume to 1 mL. f. Vortex the final solution thoroughly before each administration to ensure a uniform suspension.
Note: This protocol results in a suspended solution. If precipitation or phase separation occurs, gentle heating and/or sonication may be used to aid dissolution.
Protocol 2: Experimental Workflow for an In Vivo Cancer Model
This is a generalized workflow for assessing the efficacy of this compound in a subcutaneous tumor model. Specific parameters should be optimized for the chosen cell line and animal model.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways of the S1P1 and S1P3 receptors, which are antagonized by this compound.
References
VPC 23019 data analysis and interpretation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with VPC 23019.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has specific solubility characteristics. For optimal dissolution, follow these guidelines:
-
For DMSO-based stocks: Use acidified DMSO (e.g., 5% 1N HCl in DMSO) to reach concentrations up to 10 mM. Gentle warming may be required.[1][2] Using pure DMSO may result in lower solubility (e.g., 0.25 mg/mL).[3] Ensure you are using fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]
-
For aqueous solutions: this compound is soluble in 2eq. NaOH up to 50 mM.
-
For in vivo formulations: Specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD are recommended. Please refer to the detailed protocols in the "Experimental Protocols" section.
Q2: I am observing agonist-like or unexpected effects with this compound, even though it's an S1P1/3 antagonist. Why is this happening?
A2: This is a critical observation and reflects the complex pharmacology of this compound. Here are several potential reasons:
-
Agonist Activity at other Receptors: this compound is a known agonist at S1P4 and S1P5 receptors. If your experimental system expresses these receptors, the observed effect might be due to their activation.
-
Partial Agonism: In some assay systems, this compound has been reported to act as a partial agonist at the S1P3 receptor, particularly in calcium mobilization assays.
-
Biased Agonism: The compound might stabilize a specific receptor conformation that favors a particular signaling pathway (e.g., Gαi) over another (e.g., Gαq), leading to unexpected downstream effects. For instance, it was found to potentiate S1P-stimulated vasoconstriction in basilar arteries, a response thought to be S1P3-mediated.
-
Cell System Dependency: The pharmacological effect can vary between different cell types and assay conditions. This may be due to the expression levels of different S1P receptors or interacting proteins like lipid phosphate ectophosphatases (LPPs), which can dephosphorylate and inactivate this compound.
Q3: this compound is not blocking the S1P3-mediated response in my experiment. Is the compound inactive?
A3: Not necessarily. While this compound is characterized as an S1P3 antagonist, its potency is significantly lower for S1P3 (pKi = 5.93) compared to S1P1 (pKi = 7.86). Furthermore, several studies have noted that its antagonism at S1P3 can be weak or context-dependent. For example, it failed to inhibit S1P-induced vasoconstriction or S1P3-mediated Rho activation in certain studies, while it did inhibit the Ca2+ signal. You may need to use higher concentrations to see an effect on S1P3, but be mindful of potential off-target effects and its agonist activity at S1P4/5.
Q4: What is a recommended starting concentration for an in vitro experiment?
A4: The optimal concentration depends on your specific assay and the S1P receptor you are targeting.
-
For S1P1 antagonism: A starting concentration in the range of 100 nM to 1 µM is reasonable, given its pKi of 7.86.
-
For S1P3 antagonism: Due to the lower pKi of 5.93, you will likely need concentrations in the 1 µM to 10 µM range.
-
Always perform a dose-response curve to determine the optimal concentration for your specific experimental system. It is also crucial to include appropriate controls, such as vehicle-only and S1P-only treatments.
Q5: How should I store this compound?
A5: this compound should be stored as a solid at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamaide | |
| Molecular Formula | C₁₇H₂₉N₂O₅P | |
| Molecular Weight | 372.4 g/mol | |
| CAS Number | 449173-19-7 | |
| Purity | ≥95% | |
| Appearance | Crystalline solid |
Table 2: Receptor Binding and Activity Profile of this compound
| Receptor | Activity Type | Value (pKi or pEC₅₀) | Reference(s) |
| S1P₁ | Competitive Antagonist | pKi = 7.86 | |
| S1P₃ | Competitive Antagonist | pKi = 5.93 | |
| S1P₄ | Agonist | pEC₅₀ = 6.58 | |
| S1P₅ | Agonist | pEC₅₀ = 7.07 |
Table 3: Solubility of this compound
| Solvent | Max Concentration | Conditions | Reference(s) |
| Acidified DMSO | 10 mM (3.72 mg/mL) | 5% 1N HCl in DMSO | |
| 2eq. NaOH | 50 mM (18.62 mg/mL) | - | |
| DMSO | 100 mg/mL (268.53 mM) | Requires ultrasonic | |
| DMSO | 0.25 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1 High-Concentration DMSO Stock (for subsequent dilution):
-
To prepare a 100 mg/mL stock solution, add 372.4 µL of fresh, anhydrous DMSO to 10 mg of this compound.
-
Use an ultrasonic bath to aid dissolution.
-
Aliquot into single-use vials and store at -80°C.
1.2 Acidified DMSO Stock (10 mM):
-
Prepare an acidified DMSO solution by adding 5 parts 1N HCl to 95 parts anhydrous DMSO.
-
Add 268.5 µL of the acidified DMSO to 1 mg of this compound to achieve a 10 mM solution.
-
Warm gently if necessary to fully dissolve.
-
Store in aliquots at -80°C.
Protocol 2: General Method for In Vitro Cell-Based Assays (e.g., Migration Assay)
This protocol provides a general workflow; specific timings and concentrations should be optimized for your cell type and assay.
-
Cell Culture: Plate cells (e.g., cancer cells, endothelial cells) in appropriate media and allow them to adhere or reach the desired confluency.
-
Starvation (Optional): To reduce background signaling, serum-starve the cells for 4-24 hours prior to the experiment.
-
Pre-incubation with this compound:
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 100 nM - 10 µM) in serum-free media.
-
Remove the starvation media and add the media containing this compound or vehicle control.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Stimulation: Add S1P to the media at its optimal concentration (e.g., 100 nM - 1 µM) to stimulate the cells.
-
Incubation: Incubate for the desired period (e.g., 4-24 hours for a migration assay).
-
Analysis: Quantify the experimental endpoint (e.g., number of migrated cells, phosphorylation of a downstream target via Western Blot, or calcium flux).
Protocol 3: Preparation of Formulations for In Vivo Administration
Caution: For research use only. Not for human or veterinary use. The following protocols yield a working solution from a 20.8 mg/mL DMSO stock.
3.1 Suspended Solution for Oral/Intraperitoneal Injection (2.08 mg/mL):
-
Take 100 µL of a 20.8 mg/mL DMSO stock solution.
-
Add to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a uniform suspension is achieved.
3.2 Clear Solution with SBE-β-CD (≥ 2.08 mg/mL):
-
Take 100 µL of a 20.8 mg/mL DMSO stock solution.
-
Add to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is formed.
Visualizations: Signaling Pathways and Workflows
Caption: this compound antagonizes S1P₁ and S1P₃ receptors.
Caption: S1P₃R signaling axis in retrograde transport.
Caption: General experimental workflow for in vitro assays.
References
Technical Support Center: VPC 23019 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VPC 23019 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a sphingosine-1-phosphate (S1P) analog. It functions as a competitive antagonist at the S1P1 and S1P3 receptors.[1] It is also reported to be an agonist at the S1P4 and S1P5 receptors.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, protocols often involve a primary stock in DMSO, which is then further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Q4: I am observing an agonist-like effect with this compound when I expect antagonism. Why is this happening?
This is a documented phenomenon related to the complex pharmacology of this compound. In some experimental systems, this compound can exhibit partial agonist activity, particularly at the S1P3 receptor, for instance, in calcium mobilization assays. This may be due to "biased agonism," where the compound stabilizes a specific receptor conformation that activates certain downstream pathways (like Gαi-mediated signaling) while blocking others (like Gαq-mediated signaling).
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonistic Effect on S1P1/S1P3
Possible Causes & Solutions:
-
Compound Degradation: Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Cellular Context: The expression levels of S1P receptors can vary between cell types. High receptor expression may require higher concentrations of the antagonist. Consider quantifying the S1P receptor expression in your cell line.
-
Presence of Agonist: Ensure that the concentration of the S1P agonist you are trying to antagonize is appropriate. High concentrations of the agonist may overcome the competitive antagonism of this compound.
Issue 2: Unexpected Cellular Response or Off-Target Effects
Possible Causes & Solutions:
-
Agonist Activity at S1P4/S1P5: this compound is a known agonist for S1P4 and S1P5 receptors. If your cells express these receptors, the observed effect might be due to their activation. Use cell lines with known S1P receptor expression profiles or employ siRNA-mediated knockdown to validate the target of action.
-
Complex Pharmacology: The S1P signaling network is complex, with receptors coupling to multiple G-proteins and activating overlapping pathways. The net effect of this compound can be context-dependent. Consider using more selective antagonists for other S1P receptors to dissect the specific pathways involved.
-
"Inside-Out" Signaling: The regulation of S1P signaling can be intricate. Consider the potential for this compound to affect these complex signaling dynamics.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Activity | pKi / pEC50 | Reference |
| S1P1 | Competitive Antagonist | pKi = 7.86 | |
| S1P3 | Competitive Antagonist | pKi = 5.93 | |
| S1P4 | Agonist | pEC50 = 6.58 | |
| S1P5 | Agonist | pEC50 = 7.07 |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium.
-
Transwell Setup: Place 24-well Transwell® inserts (e.g., 8.0 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber, add medium containing the chemoattractant (e.g., S1P).
-
Inhibitor Treatment: Resuspend the serum-starved cells in a serum-free medium. Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a duration appropriate for your cell type (e.g., 4-24 hours) to allow for migration.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with a fixative like 4% paraformaldehyde or 70% ethanol.
-
Stain the migrated cells with a solution such as 0.1% crystal violet.
-
Wash the membrane to remove excess stain.
-
Visualize and count the migrated cells under a microscope. For quantification, the dye can be eluted with a solvent (e.g., 90% acetic acid) and the absorbance measured.
-
Protocol 2: Competitive Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target S1P receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a constant concentration of a suitable radiolabeled S1P receptor ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated.
Mandatory Visualization
Caption: Antagonistic action of this compound on S1P1 and S1P3 signaling pathways.
Caption: Agonistic action of this compound on S1P4 and S1P5 signaling pathways.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Validation & Comparative
Validating the Antagonist Activity of VPC 23019: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VPC 23019 with other commercially available antagonists for the Sphingosine-1-Phosphate (S1P) receptors S1P₁ and S1P₃. The data presented here is compiled from publicly available research to facilitate an objective evaluation of this compound's antagonist activity. This document outlines key experimental protocols and presents comparative data in a standardized format to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a well-characterized competitive antagonist of the S1P₁ and S1P₃ receptors.[1] It is an analog of the endogenous ligand, sphingosine-1-phosphate, and is widely used as a pharmacological tool to investigate the physiological and pathological roles of S1P₁ and S1P₃ signaling. Understanding its antagonist profile in comparison to other available compounds is crucial for the accurate interpretation of experimental results.
Comparative Antagonist Activity
To provide a clear comparison, the antagonist activities of this compound, the S1P₁-selective antagonist W146, and the S1P₃-selective antagonist TY-52156 are summarized below. The data is presented as pKi and Ki values, which are measures of the binding affinity of an antagonist to its receptor. A higher pKi value and a lower Ki value indicate a higher binding affinity.
| Compound | Target Receptor(s) | pKi | Ki (nM) | Reference(s) |
| This compound | S1P₁ | 7.86 | ~13.8 | [1] |
| S1P₃ | 5.93 | ~1175 | [1] | |
| W146 | S1P₁ | Not Reported | 70-80 | |
| TY-52156 | S1P₃ | Not Reported | 110 |
Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)). The Ki values for W146 and TY-52156 are reported directly from the source. It is important to note that experimental conditions can influence these values.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the S1P₁ and S1P₃ receptors upon activation by their endogenous ligand, S1P. Antagonists like this compound act by blocking these pathways.
Caption: S1P₁ Receptor Signaling Pathway.
Caption: S1P₃ Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common assays used to validate the antagonist activity of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the S1P receptor of interest (e.g., CHO or HEK293 cells). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptor. An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 0.1% fatty acid-free BSA, pH 7.5).
-
GDP (e.g., 10 µM) to ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of an S1P receptor agonist (e.g., S1P).
-
Cell membranes (typically 5-10 µg of protein per well).
-
[³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Washing: As described for the radioligand binding assay.
-
Scintillation Counting: As described for the radioligand binding assay.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (like S1P₃). Antagonists will block this agonist-induced calcium release.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the S1P receptor of interest (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: Add a fixed concentration of an S1P receptor agonist (e.g., S1P) to the wells.
-
Post-Addition Measurement: Continue to measure the fluorescence intensity over time to detect the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent antagonist of the S1P₁ receptor with a lower affinity for the S1P₃ receptor. When compared to selective antagonists, this compound offers a tool to probe the combined effects of S1P₁ and S1P₃ blockade. The choice of antagonist will ultimately depend on the specific research question and the desired receptor selectivity. The experimental protocols provided in this guide offer a starting point for the in-house validation and characterization of this compound and other S1P receptor modulators. It is always recommended to perform head-to-head comparisons of different compounds under identical experimental conditions for the most accurate assessment of their relative potencies.
References
A Comparative Guide to S1P Signaling Modulators: VPC 23019 versus FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key modulators of Sphingosine-1-Phosphate (S1P) signaling, VPC 23019 and FTY720 (Fingolimod). It delves into their distinct mechanisms of action, receptor binding profiles, and the experimental data that underpins our current understanding of these compounds. This information is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as immunology, neurobiology, and cancer research.
Introduction to S1P Signaling
Sphingosine-1-phosphate is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] These receptors are involved in a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and neural development.[2] Modulation of S1P signaling has emerged as a promising therapeutic strategy for various diseases, most notably autoimmune disorders like multiple sclerosis.
Overview of this compound and FTY720
This compound is a synthetic compound that primarily acts as a competitive antagonist at S1P1 and S1P3 receptors.[3][4] Its ability to block the action of endogenous S1P at these receptors makes it a valuable tool for investigating the physiological roles of S1P1 and S1P3.
FTY720 (Fingolimod) is a prodrug that, upon phosphorylation in vivo by sphingosine kinase 2, becomes FTY720-phosphate (FTY720-P).[5] FTY720-P is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors. However, its therapeutic effect is primarily attributed to its action as a functional antagonist of the S1P1 receptor. Chronic activation of S1P1 by FTY720-P leads to the internalization and subsequent degradation of the receptor, rendering cells unresponsive to S1P and effectively sequestering lymphocytes in the lymph nodes.
Mechanism of Action at the S1P Receptor
The fundamental difference between this compound and FTY720 lies in their interaction with S1P receptors. This compound directly blocks S1P from binding and activating S1P1 and S1P3. In contrast, FTY720-P initially activates S1P receptors but ultimately leads to a loss of receptor function at the cell surface, particularly for S1P1.
References
- 1. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
A Comparative Guide to VPC23019 and Other Sphingosine-1-Phosphate (S1P) Receptor Antagonists
Introduction to S1P Receptor Antagonists
Sphingosine-1-phosphate (S1P) is a critical lipid signaling molecule involved in a multitude of physiological processes, including immune cell trafficking, cell proliferation, and vascular integrity.[1][2] It exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[3][4] The modulation of these receptors, particularly through antagonism, has become a significant area of research for developing therapeutics for autoimmune diseases, inflammation, and cancer.[5]
S1P receptor antagonists function by binding to these receptors and blocking the downstream signaling typically initiated by the endogenous ligand, S1P. This guide provides a comparative overview of VPC23019, an early tool compound, and other S1P receptor antagonists, focusing on their receptor selectivity, potency, and the experimental methods used for their characterization.
Performance and Selectivity Comparison
VPC23019 is an aryl amide-containing S1P analog that functions as a competitive antagonist at the S1P₁ and S1P₃ receptors. However, its pharmacological profile is complex, as it also demonstrates agonist activity at S1P₄ and S1P₅ receptors. Furthermore, its antagonist activity at the S1P₃ receptor has been debated, with some studies suggesting it may act as a partial agonist or that its effects are context-dependent.
The field has since evolved with the development of more selective and potent modulators. These range from broad-spectrum "functional antagonists" like Fingolimod (FTY720), which causes receptor internalization, to highly selective antagonists targeting specific S1P receptor subtypes.
Quantitative Data Summary
The table below summarizes the binding affinities and functional potencies of VPC23019 and a selection of other S1P receptor modulators across various receptor subtypes. This data highlights the differences in potency and selectivity that are critical for selecting the appropriate tool for research.
| Compound | Target(s) | Assay Type | Parameter | Value (nM) | Receptor Subtype |
| VPC23019 | S1P₁/S1P₃ Antagonist | Radioligand Binding | pKᵢ = 7.86 | ~13.8 | S1P₁ |
| Radioligand Binding | pKᵢ = 5.93 | ~1175 | S1P₃ | ||
| S1P₄/S1P₅ Agonist | Functional Assay | pEC₅₀ = 6.58 | ~263 | S1P₄ | |
| Functional Assay | pEC₅₀ = 7.07 | ~85.1 | S1P₅ | ||
| W146 | S1P₁ Antagonist | N/A | N/A | N/A | S1P₁ Selective |
| KSI-6666 | S1P₁ Antagonist | GTP Binding Assay | IC₅₀ | 6.4 | S1P₁ |
| Fingolimod-P | S1P₁, S1P₃, S1P₄, S1P₅ Agonist | [³⁵S]-GTPγS Binding | EC₅₀ | 0.23 | S1P₁ |
| (Functional Antagonist) | [³⁵S]-GTPγS Binding | EC₅₀ | 0.61 | S1P₃ | |
| [³⁵S]-GTPγS Binding | EC₅₀ | 0.38 | S1P₄ | ||
| [³⁵S]-GTPγS Binding | EC₅₀ | 0.32 | S1P₅ | ||
| Siponimod | S1P₁/S1P₅ Modulator | [³⁵S]-GTPγS Binding | EC₅₀ | 0.37 | S1P₁ |
| [³⁵S]-GTPγS Binding | EC₅₀ | 0.94 | S1P₅ | ||
| Ozanimod | S1P₁/S1P₅ Modulator | [³⁵S]-GTPγS Binding | EC₅₀ | 0.25 | S1P₁ |
| [³⁵S]-GTPγS Binding | EC₅₀ | 2.56 | S1P₅ | ||
| Ponesimod | S1P₁ Modulator | [³⁵S]-GTPγS Binding | EC₅₀ | 3.42 | S1P₁ |
Data sourced from multiple publications. Note that pKᵢ and pEC₅₀ values have been converted to nM for consistency (Kᵢ/EC₅₀ = 10⁹⁻ᵖˣ). Direct comparison between different assay types should be made with caution.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of S1P antagonists requires knowledge of the downstream signaling pathways and the experimental workflows used to characterize them.
S1P Receptor Signaling Pathway
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P₁ couples exclusively to the Gᵢ/ₒ family, leading to the activation of pathways like PI3K-Akt and Rac, which are crucial for cell migration and survival. In contrast, S1P₃ can couple to Gᵢ/ₒ, Gᵩ, and G₁₂/₁₃, engaging a broader range of effectors including phospholipase C (PLC) and Rho, which influence processes like calcium mobilization and cytoskeletal rearrangement. The diagram below illustrates these distinct pathways.
Caption: S1P₁ and S1P₃ receptor signaling pathways.
Experimental Workflow for Antagonist Characterization
The identification and validation of a novel S1P antagonist like VPC23019 involves a multi-step experimental process. This workflow typically begins with high-throughput screening to identify compounds that bind to the target receptor. Hits are then validated in secondary functional assays to confirm antagonism and subsequently profiled against other S1P receptor subtypes to determine selectivity.
Caption: Workflow for S1P receptor antagonist characterization.
Key Experimental Protocols
Accurate comparison of S1P antagonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used in their characterization.
[³⁵S]GTPγS Binding Assay (for Functional Antagonism)
This assay measures the activation of G proteins upon receptor stimulation, providing a functional readout of agonism or antagonism.
-
Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of a compound by measuring its effect on G protein activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, incubate the prepared membranes with a binding buffer containing HEPES, MgCl₂, NaCl, saponin, and a fixed concentration of GDP.
-
Compound Addition: For antagonist mode, add a range of concentrations of the test compound along with a fixed, sub-maximal concentration of the agonist (S1P). For agonist mode, add a range of concentrations of the test compound alone.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS to bind to activated G proteins.
-
Termination & Measurement: Terminate the reaction by rapid filtration over a filtermat, which traps the membranes. The amount of bound radioactivity, corresponding to G protein activation, is then quantified using a scintillation counter.
-
Data Analysis: Plot the data using non-linear regression to determine EC₅₀ or IC₅₀ values. For antagonists, a Schild analysis can be performed to confirm competitive antagonism.
-
Radioligand Binding Assay (for Binding Affinity)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the Kᵢ of a test compound for a specific S1P receptor subtype.
-
Methodology:
-
Membrane Preparation: Use membranes from cells overexpressing the target S1P receptor.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-ozanimod or ³³P-S1P) and a range of concentrations of the unlabeled test compound (the competitor).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to obtain an IC₅₀ value. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
In Vivo Lymphopenia Model (for Pharmacodynamic Effects)
A hallmark of S1P₁ receptor modulation is the sequestration of lymphocytes in secondary lymphoid organs, leading to a measurable reduction of lymphocytes in peripheral blood (lymphopenia). This serves as a key in vivo biomarker.
-
Objective: To assess the in vivo pharmacodynamic effect of an S1P receptor modulator.
-
Methodology:
-
Animal Model: Use mice (e.g., C57BL/6J) or rats.
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Blood Sampling: Collect peripheral blood samples at various time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to a vehicle-treated control group. A significant reduction in lymphocytes indicates in vivo S1P₁ receptor engagement and functional antagonism.
-
References
- 1. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are S1PR3 antagonists and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison of S1P1 Inhibitors: VPC 23019 vs. W146
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target in autoimmune diseases, inflammation, and cancer. Its modulation affects key physiological processes, including lymphocyte trafficking and endothelial barrier function. Among the pharmacological tools used to investigate S1P1 signaling, the antagonists VPC 23019 and W146 are frequently employed. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | W146 |
| Primary Target | S1P1 and S1P3 Antagonist | Selective S1P1 Antagonist |
| Selectivity | Also shows agonist activity at S1P4 and S1P5 | High selectivity for S1P1 |
| Reported pKi / Ki | pKi: 7.86 (S1P1), 5.93 (S1P3)[1][2][3] | Ki: ~18 nM, also reported as ~70-80 nM[4] |
| Reported EC50 | Agonist at S1P4 (pEC50: 6.58) and S1P5 (pEC50: 7.07)[1] | 398 nM |
| Molecular Weight | 372.4 g/mol | 342.37 g/mol |
| Chemical Formula | C17H29N2O5P | C16H27N2O4P |
Quantitative Data Summary
The following tables provide a detailed summary of the reported binding affinities and functional activities of this compound and W146 for various S1P receptor subtypes.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Ki |
| This compound | S1P1 | 7.86 | ~13.8 nM |
| S1P3 | 5.93 | ~1.18 µM | |
| W146 | S1P1 | - | ~18 nM, ~70-80 nM |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity (EC50/IC50)
| Compound | Receptor | Activity | pEC50 / EC50 |
| This compound | S1P1 | Antagonist | - |
| S1P3 | Antagonist | - | |
| S1P4 | Agonist | pEC50: 6.58 | |
| S1P5 | Agonist | pEC50: 7.07 | |
| W146 | S1P1 | Antagonist | EC50: 398 nM |
| S1P2 | No effect reported | - | |
| S1P3 | No effect reported | - | |
| S1P5 | No effect reported |
Signaling Pathways and Inhibition
S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its natural ligand, sphingosine-1-phosphate (S1P), it initiates downstream signaling cascades that regulate cell migration, proliferation, and survival. Both this compound and W146 act as competitive antagonists at the S1P1 receptor, blocking the binding of S1P and thereby inhibiting its downstream effects. However, the broader activity of this compound at other S1P receptor subtypes can lead to more complex biological outcomes.
References
A Comparative Guide to VPC 23019 and SEW2871 in Immunological Models
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunological research, the modulation of sphingosine-1-phosphate (S1P) signaling has emerged as a critical avenue for therapeutic intervention. This guide provides a detailed comparison of two key modulators of the S1P pathway: VPC 23019, a competitive antagonist of S1P receptors 1 and 3 (S1P₁/S1P₃), and SEW2871, a selective agonist of S1P receptor 1 (S1P₁). By examining their mechanisms of action, performance in various immunology models, and the experimental protocols used to evaluate them, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
At a Glance: Key Differences
| Feature | This compound | SEW2871 |
| Mechanism of Action | Competitive antagonist at S1P₁ and S1P₃ receptors.[1] | Selective agonist at the S1P₁ receptor.[2] |
| Primary Effect on S1P₁ | Blocks signaling | Activates signaling |
| Impact on Lymphocyte Trafficking | Prevents lymphocyte egress from secondary lymphoid organs by antagonizing the S1P gradient sensing. | Induces S1P₁ internalization, leading to functional antagonism and sequestration of lymphocytes within lymph nodes.[2] |
| Reported In Vivo Models | Experimental Autoimmune Encephalomyelitis (EAE),[3][4] Rheumatoid Arthritis (RA). | Experimental Autoimmune Encephalomyelitis (EAE), Colitis, Kidney Ischemia-Reperfusion Injury. |
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and SEW2871, providing a basis for comparing their potency and selectivity.
| Parameter | This compound | SEW2871 |
| Target(s) | S1P₁, S1P₃ (Antagonist) | S1P₁ (Agonist) |
| pKi (S1P₁) ** | 7.86 | Not Applicable |
| pKi (S1P₃) | 5.93 | Not Applicable |
| EC₅₀ (S1P₁) ** | Not Applicable | 13.8 nM |
| pEC₅₀ (S1P₄) | 6.58 (Agonist) | No activity at S1P₂, S1P₃, S1P₄, or S1P₅ up to 10 µM |
| pEC₅₀ (S1P₅) | 7.07 (Agonist) | No activity at S1P₂, S1P₃, S1P₄, or S1P₅ up to 10 µM |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and SEW2871 stem from their opposing actions on the S1P₁ receptor, a key regulator of lymphocyte trafficking.
Figure 1: Opposing mechanisms of SEW2871 and this compound on S1P₁ signaling and lymphocyte trafficking.
SEW2871, as an S1P₁ agonist, initially activates the receptor, but this is followed by its internalization and degradation. This process renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient that guides their egress, leading to their sequestration and a reduction in circulating lymphocytes. In contrast, this compound acts as a competitive antagonist, directly blocking the S1P₁ receptor and preventing the endogenous S1P from initiating the signaling cascade required for lymphocyte egress.
Performance in Immunology Models
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis. Both S1P₁ agonists and antagonists have shown therapeutic efficacy in this model, albeit through different mechanisms.
-
SEW2871 (Agonist): Prophylactic administration of SEW2871 has been shown to ameliorate EAE by preventing the infiltration of pathogenic Th1 and Th17 cells into the central nervous system (CNS). This is attributed to the sequestration of these autoreactive lymphocytes in the draining lymph nodes.
-
This compound (Antagonist): Studies with S1P₁ antagonists have also demonstrated efficacy in EAE. By blocking the S1P₁ receptor, these compounds inhibit the egress of autoreactive lymphocytes from the lymph nodes, thereby reducing CNS inflammation and demyelination.
Colitis
In models of inflammatory bowel disease, such as IL-10 deficient mice, S1P₁ modulation has shown significant therapeutic potential.
-
SEW2871 (Agonist): Oral administration of SEW2871 has been shown to ameliorate established colitis in IL-10-/- mice. The therapeutic effects are associated with a reduction in peripheral lymphocytes, decreased homing of T cells to the colon lamina propria, and suppression of pro-inflammatory cytokines. SEW2871 also improves epithelial barrier function and reduces epithelial cell apoptosis.
While direct comparative data for this compound in a colitis model is less readily available, the general principle of reducing lymphocyte trafficking to the inflamed gut suggests potential efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize S1P receptor modulators.
In Vitro Receptor Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol Summary:
-
Preparation: An assay buffer containing HEPES, MgCl₂, CaCl₂, and fatty acid-free BSA is prepared. A radiolabeled S1P, such as [³²P]S1P, is used as the competing ligand. Test compounds (e.g., this compound) are serially diluted.
-
Incubation: The test compound is pre-incubated with a membrane preparation expressing the target S1P receptor.
-
Competition: [³²P]S1P is added to the mixture, and the reaction is incubated to allow for competitive binding.
-
Separation: The reaction is terminated by filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity on the filter is measured using a scintillation counter.
-
Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Ki) can be derived.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Figure 3: Workflow for a GTPγS binding assay.
Protocol Summary:
-
Preparation: An assay buffer containing HEPES, MgCl₂, NaCl, and saponin is prepared. GDP is included to ensure G-proteins are in their inactive state. [³⁵S]GTPγS is the radiolabeled ligand.
-
Incubation: The test compound (e.g., SEW2871) is incubated with a membrane preparation containing the GPCR of interest and its associated G-proteins.
-
Activation: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds and remains associated with the activated Gα subunit.
-
Separation and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured, typically using a filtration method or a scintillation proximity assay (SPA).
-
Analysis: The data is used to determine the potency (EC₅₀) and efficacy (Emax) of the agonist. For an antagonist like this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding would be measured.
In Vivo Lymphocyte Trafficking Assay
This assay evaluates the effect of a compound on the number of circulating lymphocytes in an animal model.
Protocol Summary:
-
Animal Model: Typically, mice or rats are used.
-
Compound Administration: The test compound (e.g., SEW2871 or this compound) is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Blood Collection: Blood samples are collected at various time points after compound administration.
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using a hematology analyzer or by flow cytometry.
-
Analysis: The change in lymphocyte count over time is analyzed to determine the effect of the compound on lymphocyte trafficking. A significant decrease in circulating lymphocytes is indicative of sequestration in lymphoid organs.
Conclusion
This compound and SEW2871 represent two distinct approaches to modulating the S1P₁ signaling pathway, with an antagonist and an agonist respectively. Both have demonstrated significant immunomodulatory effects in various preclinical models of autoimmune and inflammatory diseases. The choice between an S1P₁ antagonist and an agonist will depend on the specific research question and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in navigating the complexities of S1P signaling and selecting the appropriate tool for their immunological investigations. Further research, including direct comparative studies, will be invaluable in delineating the nuanced differences in their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosylphosphorylcholine inhibits plasma cell differentiation and ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for VPC 23019 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VPC 23019, a well-characterized sphingosine-1-phosphate (S1P) receptor antagonist, with other relevant S1P receptor modulators. The data presented herein is intended to assist in the design of robust control experiments for studies involving this compound, ensuring accurate interpretation of results.
Introduction to this compound
This compound is a competitive antagonist of the sphingosine-1-phosphate receptors S1P1 and S1P3.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of these receptors. However, it is also reported to exhibit agonist activity at S1P4 and S1P5 receptors.[1][3] Furthermore, some studies suggest that in certain functional assays, such as those measuring calcium release, this compound may act as a partial agonist at the S1P3 receptor. This highlights the critical need for appropriate controls to dissect its precise mechanism of action in any given experimental system.
Comparative Ligand Profiling
To facilitate the selection of appropriate control compounds, the following table summarizes the binding affinities (Ki in nM) or potency (IC50/EC50 in nM) of this compound and other commonly used S1P receptor modulators across the five S1P receptor subtypes.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 13.8 (pKi 7.86) | >10,000 | 1175 (pKi 5.93) | 263 (pEC50 6.58) | 85.1 (pEC50 7.07) | |
| FTY720-P | Potent Agonist | No Activity | Partial Agonist | Agonist | Agonist | |
| W146 | 18 (Ki) | >10,000 | >10,000 | - | >10,000 | |
| JTE-013 | >10,000 | 17 (IC50) | >10,000 | 237 (IC50) | - | |
| CAY10444 (BML-241) | - | - | 4,600 (IC50) | - | - | |
| CYM-5442 | 1.35 (EC50) | Inactive | Inactive | Inactive | Inactive |
Key Experimental Protocols and Controls
Robust experimental design is crucial for interpreting the effects of this compound. Below are detailed protocols for key in vitro assays, including recommended positive, negative, and vehicle controls.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and comparator compounds for S1P receptors.
Methodology:
-
Cell Membrane Preparation: Utilize membranes from cell lines overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: Use a radiolabeled S1P receptor ligand, such as [³²P]S1P.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Procedure: a. In a 96-well plate, combine the cell membranes (1-5 µg protein/well), a fixed concentration of [³²P]S1P (typically at or below its Kd), and a range of concentrations of the unlabeled test compound (e.g., this compound). b. Incubate at room temperature for 60 minutes to reach equilibrium. c. Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand. d. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). b. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Controls:
-
Positive Control: Unlabeled S1P.
-
Negative Control: Vehicle (e.g., DMSO or assay buffer).
-
Nonspecific Binding: Determined in the presence of a high concentration of unlabeled S1P.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit S1P receptor-mediated intracellular calcium release.
Objective: To assess the functional activity (agonist or antagonist) of this compound at S1P receptors, particularly S1P1 and S1P3.
Methodology:
-
Cell Line: Use a cell line endogenously or recombinantly expressing the S1P receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Load cells with the calcium indicator dye according to the manufacturer's protocol. c. To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 15-30 minutes. d. Stimulate the cells with an EC80 concentration of an S1P receptor agonist (e.g., S1P). e. To test for agonist activity, add the test compound directly to the cells. f. Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: a. For antagonists, calculate the IC50 value from the concentration-response curve of inhibition. b. For agonists, calculate the EC50 value from the concentration-response curve of stimulation.
Controls:
-
Positive Agonist Control: S1P.
-
Positive Antagonist Control: A known selective antagonist for the receptor being studied (e.g., W146 for S1P1).
-
Negative Control: Unstimulated cells (baseline).
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO).
Transwell Cell Migration Assay
This assay measures the ability of a compound to affect cell migration towards a chemoattractant.
Objective: To determine the effect of this compound on S1P-induced cell migration.
Methodology:
-
Cell Line: Use a cell type that expresses the S1P receptor of interest and is known to migrate in response to S1P (e.g., endothelial cells, smooth muscle cells, or cancer cell lines).
-
Transwell Inserts: Use inserts with a porous membrane (e.g., 8 µm pores).
-
Chemoattractant: S1P.
-
Procedure: a. Seed cells in the upper chamber of the Transwell insert in serum-free or low-serum media. The media may be supplemented with a low concentration of BSA (e.g., 0.1%) to prevent non-specific adhesion. b. Add the chemoattractant (S1P) to the lower chamber. c. Add the test compound (e.g., this compound) to the upper chamber with the cells. d. Incubate for a sufficient time to allow for cell migration (typically 4-24 hours). e. Remove non-migrated cells from the upper surface of the membrane. f. Fix and stain the migrated cells on the lower surface of the membrane. g. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: a. Quantify the number of migrated cells for each condition. b. Express the data as a percentage of the migration observed with the chemoattractant alone.
Controls:
-
Positive Control: S1P in the lower chamber.
-
Negative Control: Media without a chemoattractant in the lower chamber.
-
Vehicle Control: The solvent for the test compound added to the upper chamber.
Visualizing Experimental Frameworks
To further clarify the experimental designs and signaling pathways, the following diagrams are provided.
References
A Comparative Analysis of VPC 23019 and Novel S1P Modulators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the sphingosine-1-phosphate (S1P) receptor modulator VPC 23019 with that of newer, more selective S1P modulators. The data presented is intended to assist researchers in evaluating the potential of these compounds in preclinical research and drug development for autoimmune diseases, with a particular focus on multiple sclerosis.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Modulation of these receptors, particularly the S1P1 subtype, has emerged as a key therapeutic strategy for autoimmune diseases. By promoting the internalization and degradation of S1P1 receptors on lymphocytes, S1P modulators effectively sequester these immune cells in lymph nodes, preventing their migration to sites of inflammation, such as the central nervous system in multiple sclerosis.
This compound was one of the earlier investigational S1P modulators, characterized as an antagonist at S1P1 and S1P3 receptors and an agonist at S1P4 and S1P5 receptors. More recently, a new generation of S1P modulators with improved selectivity for the S1P1 receptor has been developed and has seen clinical success. This guide will compare the preclinical efficacy of this compound with these novel modulators, including fingolimod (the first-in-class approved drug), ozanimod, siponimod, and ponesimod.
Comparative Efficacy Data
The following table summarizes the in vitro potency and receptor selectivity of this compound and several novel S1P modulators. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their pharmacological profiles.
| Compound | Type | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Antagonist/Agonist | pKi = 7.86 (Antagonist) | - | pKi = 5.93 (Antagonist) | pEC50 = 6.58 (Agonist) | pEC50 = 7.07 (Agonist) |
| Fingolimod (FTY720-P) | Agonist | EC50 = 0.3 nM | >10,000 nM | EC50 = 1.3 nM | EC50 = 0.9 nM | EC50 = 0.3 nM |
| Ozanimod | Agonist | EC50 = 0.41 nM | >10,000 nM | >10,000 nM | >10,000 nM | EC50 = 11 nM |
| Siponimod | Agonist | EC50 = 0.39 nM | >10,000 nM | >1,000 nM | 750 nM | EC50 = 0.98 nM |
| Ponesimod | Agonist | EC50 = 5.7 nM | - | - | - | - |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The Experimental Autoimmune Encephalomyelitis (EAE) model in rodents is the most widely used preclinical model for multiple sclerosis. The efficacy of S1P modulators in this model is a key indicator of their potential therapeutic benefit.
-
This compound: While specific in vivo efficacy data for this compound in EAE models is limited in the public domain, its profile as an S1P1 antagonist suggests a potential to ameliorate disease by preventing lymphocyte infiltration into the central nervous system. However, its activity at other S1P receptor subtypes could lead to a more complex in vivo pharmacological profile.
-
Novel S1P Modulators:
-
Ozanimod: In EAE models, ozanimod has been shown to be effective in reducing clinical severity, inhibiting lymphocyte infiltration into the spinal cord, and reversing demyelination[1][2][3][4][5]. Daily oral administration of ozanimod (e.g., 0.6 mg/kg) starting at disease onset has demonstrated significant therapeutic effects.
-
Siponimod: Siponimod has demonstrated robust efficacy in various EAE models, reducing disease scores and providing neuroprotective effects within the CNS. Studies have shown that siponimod can reduce clinical EAE scores by approximately 80-95% and attenuate the degeneration of the inner retinal nerve fiber layers in models of EAE-optic neuritis.
-
Ponesimod: Ponesimod has shown both preventative and therapeutic efficacy in reducing the clinical severity of EAE in mice. Treatment with ponesimod led to reduced inflammatory cell infiltrates, demyelination, and axonal damage in the CNS of EAE mice.
-
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for assessing S1P modulator efficacy.
Caption: S1P signaling pathway and the mechanism of action of S1P modulators.
Caption: A typical experimental workflow for screening and evaluating S1P modulators.
Experimental Protocols
Detailed, step-by-step protocols for the following key assays are often proprietary to the conducting research institution or are described in-depth within primary scientific literature. However, this section provides a general overview of the methodologies commonly employed to assess the efficacy of S1P modulators.
In Vitro Assays
1. GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a GPCR.
-
Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P receptor subtype of interest.
-
Assay Reaction: Membranes are incubated with the test compound (agonist) and a fixed concentration of GDP in an assay buffer.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically through rapid filtration.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for the agonist.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and internalization.
-
Principle: Many commercially available assays utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC-based assays, the GPCR is tagged with one enzyme fragment and β-arrestin with the complementary fragment. Upon agonist-induced recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).
-
General Procedure:
-
Cell Culture: Cells stably co-expressing the tagged GPCR and β-arrestin are cultured in microplates.
-
Compound Addition: Test compounds are added to the cells.
-
Incubation: The plate is incubated to allow for β-arrestin recruitment.
-
Signal Detection: A substrate is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy of the compound in inducing β-arrestin recruitment.
-
In Vivo Assay
1. Lymphocyte Sequestration Assay
This assay is a primary in vivo pharmacodynamic readout for the efficacy of S1P1 modulators.
-
Principle: Functional antagonism of S1P1 receptors on lymphocytes prevents their egress from lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).
-
General Procedure:
-
Animal Dosing: A cohort of animals (typically mice or rats) is treated with the test compound at various doses or with a vehicle control.
-
Blood Collection: Blood samples are collected at specific time points after dosing.
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: The percentage reduction in lymphocyte count compared to the vehicle-treated group is calculated for each dose and time point to determine the potency (ED50) and duration of action of the compound.
-
Conclusion
The landscape of S1P receptor modulators has evolved significantly from early compounds like this compound to the highly selective and potent novel modulators that are now approved for clinical use. While this compound provided a valuable tool for early research into S1P receptor function, the newer generation of S1P1-selective agonists, such as ozanimod, siponimod, and ponesimod, demonstrate superior potency and selectivity in preclinical models. This enhanced selectivity is thought to contribute to a more favorable safety profile by avoiding off-target effects associated with other S1P receptor subtypes. The robust efficacy of these novel modulators in the EAE model underscores the therapeutic potential of targeting the S1P1 receptor for the treatment of multiple sclerosis and other autoimmune disorders. This guide provides a foundational comparison to aid in the selection and evaluation of these compounds for further research and development.
References
- 1. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 4. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Review of VPC23019 and Other Sphingosine-1-Phosphate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VPC23019 with other key sphingosine-1-phosphate (S1P) receptor modulators. The information is curated for researchers and professionals in drug development, with a focus on objective performance data and detailed experimental methodologies.
Introduction to VPC23019
VPC23019 is a competitive antagonist of the sphingosine-1-phosphate receptors S1P1 and S1P3. It also demonstrates agonist activity at S1P4 and S1P5 receptors.[1] As an antagonist at S1P1, VPC23019 is a valuable tool for studying the physiological and pathological roles of this receptor, which is critically involved in lymphocyte trafficking, endothelial barrier function, and neuroinflammation. Its dual antagonism at S1P1 and S1P3, coupled with agonism at other S1P receptor subtypes, presents a complex pharmacological profile that necessitates careful comparison with more selective S1P receptor modulators.
Comparative Analysis of Receptor Binding and Function
The following tables summarize the quantitative data on the binding affinities and functional activities of VPC23019 and other notable S1P receptor modulators.
Table 1: S1P Receptor Binding Affinities (Ki in nM)
| Compound | S1P1 | S1P3 | S1P4 | S1P5 | Data Source |
| VPC23019 | 13.8 (pKi 7.86) | 1175 (pKi 5.93) | - | - | [1] |
| VPC03090-P | 24 (human), 14 (mouse) | 51 | - | - | [2] |
| Fingolimod-P (FTY720-P) | 0.34 | 0.93 | 0.58 | 0.28 | [3] |
| Ozanimod | 0.25 | >10,000 | >10,000 | 6.8 | [3] |
| Siponimod | 0.89 | 108 | 39 | 0.43 | |
| Ponesimod | 3.42 | 89.52 | - | 10.3 |
Note: pKi values for VPC23019 were converted to Ki values for comparison. Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions.
Table 2: S1P Receptor Functional Activity (EC50/IC50 in nM)
| Compound | Assay Type | S1P1 | S1P3 | S1P4 | S1P5 | Data Source |
| VPC23019 | Agonist (pEC50) | - | - | 263 | 85.1 | |
| SEW2871 | Agonist (EC50) | 13.8 | >10,000 | >10,000 | >10,000 | |
| Fingolimod-P (FTY720-P) | Agonist (GTPγS) | 0.16 | 0.47 | 0.36 | 0.17 | |
| Ozanimod | Agonist (GTPγS) | 0.13 | >10,000 | >10,000 | 1.3 | |
| Siponimod | Agonist (GTPγS) | 0.46 | >1,111 | 383.7 | 0.3 | |
| Ponesimod | Agonist (GTPγS) | 3.42 | 89.52 | - | 10.3 |
Note: VPC23019 acts as an antagonist at S1P1 and S1P3, and an agonist at S1P4 and S1P5. The table reflects its agonist activity where applicable. Functional data are from diverse assays and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols cited in the literature for assessing S1P receptor modulator activity.
[35S]GTPγS Binding Assay
This assay is a functional method to determine the activation of G-protein coupled receptors (GPCRs) by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from cultured cells (e.g., CHO or HEK293).
-
Assay Buffer: A typical assay buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the test compound (agonist) and a fixed concentration of GDP (to allow for GTPγS binding upon activation).
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The amount of bound [35S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values. For antagonists like VPC23019, a competitive binding assay is performed by measuring the shift in the agonist dose-response curve in the presence of the antagonist to determine the Ki value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and signaling.
Protocol Outline (PathHunter® Assay Example):
-
Cell Lines: Engineered cell lines are used that co-express the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Cells are seeded into microplates and incubated to allow for adherence.
-
Compound Addition: Test compounds are added to the wells and the plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin-EA to the GPCR-PK brings the enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.
-
Signal Measurement: The luminescence is read using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) of agonists in inducing β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key concepts.
Caption: VPC23019 antagonism of S1P1 signaling.
Caption: Workflow for a [35S]GTPγS binding assay.
Caption: Workflow for a β-arrestin recruitment assay.
Discussion of Comparative Performance
VPC23019 exhibits a distinct pharmacological profile compared to other S1P receptor modulators. Its primary action as an antagonist at S1P1 and S1P3 receptors contrasts with the functional antagonism of approved drugs like fingolimod, ozanimod, siponimod, and ponesimod, which are initially agonists that lead to receptor internalization and degradation.
Selectivity:
-
VPC23019 shows a preference for S1P1 over S1P3 but also possesses agonist activity at S1P4 and S1P5. This lack of high selectivity can be a limitation in studies aiming to dissect the specific role of S1P1.
-
Newer Modulators (Ozanimod, Ponesimod): These compounds exhibit high selectivity for S1P1 and S1P5 (ozanimod) or primarily S1P1 (ponesimod), with significantly less activity at other S1P receptor subtypes. This selectivity is thought to contribute to a more favorable side-effect profile, particularly concerning cardiovascular effects mediated by S1P3.
-
Fingolimod: This first-generation modulator is non-selective, acting on S1P1, S1P3, S1P4, and S1P5, which contributes to its therapeutic efficacy but also to off-target effects.
Functional Effects:
-
VPC23019 as a direct competitive antagonist can be valuable for acutely blocking S1P1 signaling without causing receptor downregulation, which is a characteristic of functional antagonists. However, some studies suggest that VPC23019 may act as a partial agonist at S1P3 in certain cellular contexts, adding complexity to the interpretation of experimental results.
-
Functional Antagonists (Fingolimod, etc.): The initial agonism followed by receptor internalization leads to a sustained inactivation of S1P1 signaling, which is effective in sequestering lymphocytes in lymph nodes. This mechanism is central to their therapeutic effect in autoimmune diseases like multiple sclerosis.
In Vivo and In Vitro Studies:
-
Comparative studies have utilized VPC23019 to probe the role of S1P1. For instance, in a model of outflow facility in the eye, VPC23019 was used alongside the S1P1-selective antagonist W146 to investigate the roles of S1P1 and S1P3.
-
In a study on coronary artery blood flow, the selective S1P3 antagonist TY-52156 was shown to be effective, whereas VPC23019 was inactive, highlighting the differential effects of these antagonists on S1P3-mediated responses.
Conclusion
VPC23019 is a valuable pharmacological tool for investigating S1P1 and S1P3 receptor biology. Its competitive antagonist nature provides a distinct mechanism of action compared to the clinically approved functional antagonists. However, its complex pharmacology, including off-target agonist activity and potential for partial agonism, necessitates careful experimental design and interpretation. For studies requiring high selectivity for S1P1, newer generation modulators such as ozanimod and ponesimod may be more suitable alternatives. The choice of S1P receptor modulator should be guided by the specific research question, the desired mechanism of action (direct antagonism vs. functional antagonism), and the required receptor selectivity. This guide provides a foundational dataset and methodological overview to aid in this selection process.
References
- 1. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming S1P1/S1P3 Blockade by VPC23019: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VPC23019, a widely used tool compound for studying Sphingosine-1-Phosphate (S1P) signaling, with other commercially available S1P receptor antagonists. The data presented herein, compiled from various studies, confirms the antagonistic activity of VPC23019 at the S1P1 and S1P3 receptors and provides a framework for selecting the most appropriate antagonist for specific research needs.
Introduction to S1P Signaling and VPC23019
Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a plethora of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] The S1P1 and S1P3 receptors, in particular, are crucial in the cardiovascular, immune, and central nervous systems.[2]
VPC23019 is an aryl amide-containing analog of sphingosine-1-phosphate.[3][4] It has been characterized as a competitive antagonist at the S1P1 and S1P3 receptors.[4] However, it is also reported to exhibit agonist activity at S1P4 and S1P5 receptors, a factor that researchers must consider in their experimental design.
Comparative Analysis of S1P Receptor Antagonists
The selection of an appropriate S1P receptor antagonist is critical for the accurate interpretation of experimental results. This section provides a comparative summary of VPC23019 and other commonly used antagonists.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi, Ki) and functional activities (IC50, EC50) of VPC23019 and alternative S1P receptor antagonists. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (pKi/Ki) of S1P Receptor Antagonists
| Compound | S1P1 | S1P3 | S1P2 | S1P4 | S1P5 | Reference(s) |
| VPC23019 | pKi = 7.86 | pKi = 5.93 | - | Agonist | Agonist | |
| W146 | Ki = ~70-80 nM | - | - | - | - | |
| TY-52156 | - | Submicromolar Potency | - | - | - | |
| JTE-013 | No antagonism | 4.2% inhibition at 10 µM | IC50 = 17.6 nM | - | - | |
| BML-241 | - | Low Potency | Inhibits at 10 µM | - | - |
Table 2: Functional Antagonism (IC50/EC50) of S1P Receptor Antagonists
| Compound | Assay Type | S1P1 | S1P3 | Reference(s) |
| VPC23019 | [35S]GTPγS Binding | Competitive Antagonist | Competitive Antagonist | |
| W146 | Functional Assay | EC50 = 398 nM | - | |
| TY-52156 | Coronary Flow | Inhibited S1P effect | - | |
| JTE-013 | S1P Binding | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols used to characterize S1P receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Membrane Preparation : Membranes from cells overexpressing the target S1P receptor subtype are prepared.
-
Incubation : Membranes are incubated with a fixed concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the competitor compound (e.g., VPC23019).
-
Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis : The data is used to calculate the IC50 of the competitor, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor.
-
Membrane Preparation : As in the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Reaction Mixture : Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (agonist or antagonist).
-
Stimulation : The reaction is initiated by the addition of an S1P receptor agonist. In antagonist mode, the antagonist is pre-incubated before the agonist is added.
-
Termination and Separation : The reaction is stopped, and the [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide, typically by filtration.
-
Quantification : The amount of bound [³⁵S]GTPγS is measured by scintillation counting. An increase in binding indicates G protein activation. Antagonists will inhibit the agonist-induced increase in binding.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, a common downstream signaling event for GPCRs coupled to Gq.
-
Cell Culture : Cells expressing the target S1P receptor are cultured in a multi-well plate.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : The test compound (antagonist) is added to the cells, followed by the addition of an S1P receptor agonist.
-
Fluorescence Measurement : Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis : An increase in fluorescence indicates a rise in intracellular calcium. An antagonist will block the agonist-induced calcium mobilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in S1P signaling and the experimental procedures used to study them can aid in understanding.
Caption: S1P1 and S1P3 Signaling Pathways and VPC23019 Blockade.
Caption: Radioligand Binding Assay Workflow.
References
Safety Operating Guide
Proper Disposal of VPC 23019: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of VPC 23019, a sphingosine-1-phosphate (S1P) receptor antagonist.
Immediate Safety and Disposal Overview
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The Safety Data Sheet (SDS) provided by the manufacturer indicates that there are no specific hazard pictograms, signal words, or hazard statements associated with this compound.[1] Both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) rate this compound with a score of 0 for health, fire, and reactivity, signifying minimal hazard.[1]
Despite its non-hazardous classification, responsible disposal is crucial to prevent environmental contamination. The primary recommendation is to avoid allowing the substance to enter sewers or waterways.[1]
Key Safety and Disposal Data
The following table summarizes the essential safety and disposal information for this compound, based on the manufacturer's Safety Data Sheet.
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | |
| Signal Word | None | |
| Hazard Statements | None | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| First Aid Measures | No special measures required | |
| Emergency Procedures | Personal protective equipment not required | |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | |
| Containment & Cleanup | Pick up mechanically |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to handle it as a non-hazardous solid chemical waste, in accordance with standard laboratory best practices.
Experimental Protocol for Disposal:
-
Collection:
-
Collect waste this compound in a designated, sealed, and clearly labeled waste container. The container should be appropriate for solid chemical waste.
-
Ensure the label includes the full chemical name ("this compound") and indicates that it is "non-hazardous waste for chemical disposal."
-
-
Storage:
-
Store the waste container in a designated waste accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
When the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Documentation:
-
Maintain a log of the chemical waste generated, including the name of the chemical and the approximate quantity.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound
This compound is an antagonist of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₃. S1P receptors are G protein-coupled receptors involved in numerous cellular processes. By blocking the binding of S1P to these receptors, this compound inhibits downstream signaling pathways.
Caption: this compound as an antagonist of S1P receptors.
References
Personal protective equipment for handling VPC 23019
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the sphingosine-1-phosphate (S1P) receptor antagonist, VPC 23019. It includes procedural guidance for safe operational use and disposal, designed to be your preferred source for laboratory safety and chemical handling information.
Logistical and Safety Information
This compound is a competitive antagonist of the S1P receptors S1P₁ and S1P₃. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[1][2]
| Parameter | Information | Source |
| CAS Number | 449173-19-7 | [1][3] |
| Molecular Formula | C₁₇H₂₉N₂O₅P | [3] |
| Molecular Weight | 372.4 g/mol | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years at -20°C | |
| Solubility | DMSO: 0.25 mg/mL | |
| Acidified DMSO (5% 1N HCl in DMSO): 10 mM with gentle warming | ||
| 2eq. NaOH: 50 mM |
Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE protocols is crucial when handling this compound and its solutions.
| PPE | Specification | Rationale |
| Gloves | Nitrile or Butyl rubber gloves. Double gloving is recommended. | This compound is primarily dissolved in DMSO, which can facilitate skin absorption of other substances. Nitrile and butyl rubber offer good resistance to DMSO. |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent accidental splashes to the eyes. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Use
1. Reconstitution:
-
This compound is a crystalline solid and should be handled in a chemical fume hood.
-
To prepare a stock solution, dissolve in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
If solubility is an issue, gentle warming or sonication can be used.
2. Storage of Solutions:
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.
3. First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination.
1. Unused Solid Compound:
-
Dispose of as chemical waste in accordance with your institution's and local regulations.
2. Solutions in DMSO:
-
Collect all waste solutions containing this compound and DMSO in a designated, sealed, and properly labeled hazardous waste container.
-
The container should be marked as "Organic Solvent Waste" or "DMSO Waste" and should list all chemical components.
-
Do not pour DMSO solutions down the drain.
3. Contaminated Materials:
-
All disposable materials that have come into contact with this compound or its solutions (e.g., pipette tips, tubes, gloves) should be collected in a designated solid hazardous waste container.
-
This waste should be disposed of through your institution's chemical waste disposal service.
Mechanism of Action: S1P Signaling Pathway
This compound is a competitive antagonist at the S1P₁ and S1P₃ receptors. Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous cellular processes, including cell migration, by binding to its G protein-coupled receptors (GPCRs). By blocking S1P from binding to S1P₁ and S1P₃, this compound inhibits the downstream signaling pathways that promote cell migration.
Experimental Protocol: Transwell Migration Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on S1P-induced cell migration using a transwell assay.
Materials:
-
24-well transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Sphingosine-1-phosphate (S1P)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing S1P (chemoattractant) to the lower wells of the 24-well plate.
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
Fixation and Staining:
-
Carefully remove the transwell inserts from the wells.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution for 15 minutes.
-
Wash the inserts with PBS and stain with crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.
-
References
- 1. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Immune Cell Migration by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
